molecular formula C21H28O3 B14154897 Estradiol monopropionate CAS No. 1323-33-7

Estradiol monopropionate

Cat. No.: B14154897
CAS No.: 1323-33-7
M. Wt: 328.4 g/mol
InChI Key: FONFXFZWMZJFCD-AGRFSFNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estradiol monopropionate (also known as estradiol 17β-propionate) is a classical estrogen ester that has been used in scientific research. Chemically, it is the C17β propionate ester of the natural estrogen, estradiol . Historically, it was marketed under brand names such as Acrofollin and Akrofollin in an oil solution for intramuscular injection . As a prodrug, the propionate ester is designed for a slower release, with enzymatic cleavage in the body yielding the active hormone, estradiol . The liberated estradiol exerts its effects by acting as a potent agonist of the estrogen receptors (ERs), both ERα and ERβ . The hormone-receptor complex then binds to specific DNA sequences, known as estrogen response elements (EREs), to modulate the transcription of responsive genes . This genomic mechanism underpins the compound's role in regulating numerous physiological processes. Researchers value this ester for studying the pharmacokinetics and sustained activity of esterified hormones. Its applications in a laboratory setting may include investigations into endocrine function, the development of hormone-responsive models, and historical pharmacological studies. This product is labeled "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1323-33-7

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] propanoate

InChI

InChI=1S/C21H28O3/c1-3-20(23)24-14-5-7-15-13(12-14)4-6-17-16(15)10-11-21(2)18(17)8-9-19(21)22/h5,7,12,16-19,22H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,19+,21+/m1/s1

InChI Key

FONFXFZWMZJFCD-AGRFSFNASA-N

Isomeric SMILES

CCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C

Origin of Product

United States

Preclinical Pharmacological and Molecular Mechanisms of Action of Estradiol and Its Esters

Estrogen Receptor Mediated Actions

The vast majority of estradiol's physiological and pharmacological effects are mediated through its binding to and activation of estrogen receptors (ERs). frontiersin.org These receptors are part of the nuclear receptor superfamily and function as ligand-activated transcription factors, translating the hormonal signal into changes in gene expression. nih.govoup.com

Two principal subtypes of the nuclear estrogen receptor have been identified: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). jst.go.jpredheracles.net Estradiol (B170435) acts as a potent agonist for both receptor subtypes, binding to them with high affinity. redheracles.netwikipedia.org Though they share structural similarities, particularly in their DNA-binding domains, their N-terminal domains and ligand-binding domains have lower homology, leading to differences in their transcriptional activities and tissue distribution. nih.govahajournals.org ERα is prominently expressed in the uterus, liver, pituitary, and vagina, while ERβ is found in tissues such as the ovary, prostate, lung, and hypothalamus. oup.com This differential expression is a key determinant of the tissue-specific effects of estrogens. ahajournals.org

Table 1: Comparison of Estrogen Receptor Subtypes α and β

FeatureEstrogen Receptor α (ERα)Estrogen Receptor β (ERβ)
Primary Expression Sites Uterus, Vagina, Liver, Pituitary, Mammary Glands nih.govoup.comOvary (granulosa cells), Prostate, Lung, Hypothalamus, Cardiovascular System oup.comnih.gov
Role in Proliferation Generally pro-proliferative, especially in breast and uterine tissue pnas.orgbioscientifica.comOften anti-proliferative; can counteract ERα effects frontiersin.orgnih.gov
Dimerization Forms ERα/ERα homodimers and ERα/ERβ heterodimers bmbreports.orgoup.comForms ERβ/ERβ homodimers and ERα/ERβ heterodimers bmbreports.orgoup.com
Ligand Binding Binds 17β-estradiol with high affinity redheracles.netBinds 17β-estradiol with similar high affinity redheracles.netahajournals.org
Response to Tamoxifen Partial agonist effects ahajournals.orgNo significant agonist effects ahajournals.org

The classical and most well-understood mechanism of estrogen action is ligand-dependent transcriptional regulation. This process directly links the binding of estradiol to the modulation of target gene expression. nih.govplos.org

Nuclear Estrogen Receptor (ERα and ERβ) Agonism

Ligand-Dependent Transcriptional Regulation
Estrogen Response Element (ERE) Binding A crucial step in the direct genomic signaling pathway is the binding of the activated ER dimer to specific DNA sequences known as Estrogen Response Elements (EREs).oup.comontosight.ainih.govEREs are typically located in the promoter regions of estrogen-responsive genes.ontosight.aiThe binding of the ER dimer to an ERE anchors the receptor-cofactor complex to the gene's regulatory region, allowing it to interact with the general transcription machinery and thereby control the rate of gene transcription.oup.comnih.gov

Beyond direct activation by estradiol, ERs can also be activated in the absence of a ligand. oup.comresearchgate.net This cross-talk mechanism involves other signaling pathways, particularly those initiated by growth factors such as Epidermal Growth Factor (EGF) and Insulin-Like Growth Factor-1 (IGF-1). oup.comoup.comnih.gov These pathways can trigger a cascade of intracellular events leading to the phosphorylation of the estrogen receptor by cellular kinases. oup.comresearchgate.net This phosphorylation can induce a conformational change in the ER that mimics the effect of estradiol binding, leading to receptor activation, DNA binding, and subsequent regulation of target gene transcription. oup.comoup.com This ligand-independent activation adds a significant layer of complexity to estrogen signaling, allowing for the integration of multiple signaling inputs. researchgate.net

In its inactive state, the ER exists as a monomer, often complexed with heat shock proteins. oup.com The binding of a ligand like estradiol to the receptor's ligand-binding domain triggers a critical conformational change. nih.govpnas.orgoup.com This structural shift causes the dissociation of chaperone proteins and exposes the receptor's DNA-binding and dimerization domains. oup.com

Following activation, two receptor monomers associate to form a dimer. oup.comoup.com This dimerization is essential for high-affinity DNA binding and transcriptional activity. oup.comnih.gov The receptors can form three types of dimers:

ERα Homodimers (ERα/ERα)

ERβ Homodimers (ERβ/ERβ)

ERα/ERβ Heterodimers (ERα/ERβ) jst.go.jpbmbreports.org

The type of dimer formed can have distinct functional consequences. For example, ERα homodimers are often associated with proliferative effects, whereas ERβ homodimers can have anti-proliferative actions. nih.govbioscientifica.combmbreports.org The formation of ERα/ERβ heterodimers can also lead to unique gene expression profiles, different from those produced by either homodimer, adding further specificity to the cellular response to estrogens. nih.govbmbreports.org

Tissue-Specific and Cell-Specific Receptor Regulation and Distribution

The physiological effects of estradiol are dictated by the presence and relative abundance of its two main intracellular receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). wikipedia.orgdrugbank.com These receptors are members of the nuclear receptor superfamily and function as ligand-activated transcription factors. oup.comimrpress.com The distribution of ERα and ERβ is not uniform throughout the body; instead, they exhibit distinct tissue- and cell-specific expression patterns, which accounts for the diverse and sometimes opposing effects of estradiol in different organ systems. wikipedia.orgnih.govmdpi.com

ERα is predominantly found in the uterus, liver, mammary glands, and theca cells of the ovary. imrpress.comnih.gov In males, it is expressed in the stroma of the prostate and the epithelium of the efferent ducts. wikipedia.orgnih.gov Conversely, ERβ is the dominant subtype in the granulosa cells of the ovary, prostate epithelium, bladder, colon, and the immune system. nih.govmdpi.com Both ERα and ERβ are significantly expressed in the central nervous and cardiovascular systems. nih.govmdpi.com This differential distribution is a key determinant of the tissue-specific responses to estrogens. nih.govoup.com For instance, ERα is generally associated with proliferative effects in the breast and uterus, while ERβ often counteracts this proliferation. nih.govresearchgate.net

The regulation of ER expression is also a dynamic and tissue-specific process. For example, the expression of the gene for ERα, ESR1, is controlled by multiple promoters, leading to tissue-specific transcript variants. imrpress.com Furthermore, epigenetic modifications, such as DNA methylation of tissue-dependent and differentially methylated regions (T-DMRs), play a crucial role in regulating the tissue-specific expression of ESR1. nih.govnih.gov In some breast cancers, the regulation of ESR1 expression by DNA methylation at the T-DMR can be disrupted. nih.govnih.gov Estradiol itself can also regulate the levels of its receptors. In hypothalamic neurons, estradiol has been shown to rapidly and transiently increase the amount of ERα in the cell membrane. jneurosci.orgfrontiersin.org

The following table summarizes the tissue and cellular distribution of ERα and ERβ based on preclinical research findings.

Tissue/Organ Predominant Receptor Subtype(s) Cellular Localization Key Findings
Uterus ERα imrpress.comnih.govnih.govEpithelial and stromal cells researchgate.netERα is the most abundant subtype. nih.govresearchgate.net
Ovary ERβ (granulosa cells), ERα (thecal cells) imrpress.comnih.govGranulosa cells, theca folliculi, corpus luteum researchgate.netERβ is highly expressed in the granulosa cells of healthy follicles. researchgate.net
Mammary Gland ERα nih.govmdpi.comEpithelial cells mdpi.comERα plays a prominent role in mammary gland development. nih.gov
Prostate ERβ (epithelium), ERα (stroma) nih.govmdpi.comEpithelial and stromal cells mdpi.comERβ is the dominant form in the prostate. mdpi.com
Liver ERα nih.govoup.comHepatocytes nih.govERα is the predominant receptor subtype. oup.com
Bone ERα nih.govOsteoblasts, OsteoclastsERα is important for the preservation of skeletal homeostasis. nih.gov
Brain/Central Nervous System Both ERα and ERβ nih.govmdpi.comNeurons, AstrocytesBoth subtypes are markedly expressed and have profound effects. nih.govmdpi.com
Cardiovascular System Both ERα and ERβ nih.govmdpi.comEndothelial cells, Vascular smooth muscle cellsBoth subtypes are expressed and contribute to cardiovascular protection. nih.govmdpi.com
Lung ERβ nih.govallenpress.comVarious cell typesERβ expression has been documented. wikipedia.orgallenpress.com
Colon ERβ nih.govIntestinal mucosa wikipedia.orgERβ is the predominant subtype. nih.gov
Kidney ERβ wikipedia.orgnih.govVarious cell typesERβ mRNA has been detected. nih.gov

Membrane Estrogen Receptor (mERs) and G Protein-Coupled Estrogen Receptor (GPER) Agonism

In addition to the classical nuclear estrogen receptors, a subpopulation of ERs is located at the plasma membrane (mERs). oup.comnih.gov These mERs, which can include both ERα and ERβ, are often associated with caveolin proteins that facilitate their trafficking to the cell membrane. oup.comnih.gov Furthermore, a distinct G protein-coupled receptor, GPER (formerly known as GPR30), has been identified as a membrane-associated estrogen receptor. frontiersin.orgnih.gov Estradiol acts as an agonist for both mERs and GPER, initiating rapid, non-genomic signaling cascades that are independent of gene transcription. drugbank.comresearchgate.net

The activation of mERs and GPER by estradiol can lead to the rapid modulation of intracellular signaling pathways. nih.govresearchgate.net For instance, estradiol binding to mERs can activate G proteins, leading to the production of second messengers like cyclic AMP (cAMP) and the activation of various protein kinases. nih.gov Similarly, GPER activation by estradiol stimulates intracellular signaling cascades, including the activation of extracellular signal-regulated kinases (ERK), also known as mitogen-activated protein kinases (MAPK). nih.govresearchgate.net It is important to note that while estradiol is a primary ligand for GPER, other compounds, including some selective estrogen receptor modulators (SERMs) and phytoestrogens, can also act as agonists at this receptor. nih.gov

The binding of estradiol to mERs and GPER initiates rapid signaling events that occur within seconds to minutes, a timeframe too short to be mediated by changes in gene expression. oup.comfrontiersin.org These non-genomic actions are critical for many of the immediate physiological effects of estradiol. One of the key rapid signaling events is the activation of protein kinase cascades. oup.com

In various cell types, including neuronal, endothelial, and breast cancer cells, estradiol has been shown to rapidly activate the MAPK/ERK signaling pathway. nih.govpnas.org This activation can occur through the interaction of mERs with scaffold proteins and other signaling molecules like Src kinase. oup.com The activation of GPER also contributes to the rapid stimulation of the MAPK pathway. researchgate.net

Another important rapid non-genomic effect of estradiol is the modulation of ion channel activity. Estradiol can rapidly alter potassium and calcium membrane currents through the activation of the cAMP and protein kinase A (PKA) pathways. nih.gov Furthermore, estradiol can stimulate the production of nitric oxide (NO) in endothelial cells, a key event in vasodilation, through the activation of endothelial nitric oxide synthase (eNOS). frontiersin.org These rapid signaling cascades demonstrate that estradiol can function as a signaling molecule at the cell surface, in addition to its role as a regulator of gene transcription.

The rapid, non-genomic signaling initiated by estradiol at the cell membrane converges with and influences intracellular signaling pathways, most notably the mitogen-activated protein kinase (MAPK) pathway. oup.comnih.gov The activation of the MAPK pathway by estradiol is a well-documented phenomenon in various cell types and is implicated in cellular processes such as proliferation, differentiation, and survival. pnas.org

Estradiol-induced activation of MAPK can occur through several mechanisms. Membrane ERα can interact with and activate receptor tyrosine kinases, such as the insulin-like growth factor-I (IGF-I) receptor and the epidermal growth factor (EGF) receptor, which in turn activate the MAPK cascade. oup.comnih.gov This cross-talk between estrogen receptors and growth factor receptor signaling pathways provides a mechanism for the integration of multiple extracellular signals. oup.com

The activation of the MAPK pathway by estradiol has significant downstream consequences. Phosphorylated ERK, the final kinase in the MAPK cascade, can translocate to the nucleus and phosphorylate various transcription factors, including Elk-1 and cAMP response element-binding protein (CREB). oup.comoup.com This leads to the regulation of the expression of immediate early genes like c-fos, thereby linking the rapid, non-genomic signals from the cell surface to changes in gene expression. oup.com Thus, the interaction of estradiol with the MAPK pathway represents a crucial nexus between the non-genomic and genomic actions of this hormone.

Rapid Non-Genomic Signaling Cascades

Interplay with Other Steroid Hormone Receptors

The biological response to estradiol is not only determined by the expression and activity of its own receptors but is also modulated by interactions with other steroid hormone receptor signaling pathways. There is considerable evidence for cross-talk between estrogen receptors and other members of the nuclear receptor superfamily, such as the progesterone (B1679170) receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR). nih.gov

This interplay can be either synergistic or antagonistic. For instance, progestins, acting through the PR, can repress the transcriptional activity of ERα. nih.gov This inhibitory cross-talk is a key mechanism in regulating the effects of estrogens in tissues like the uterus. The molecular basis for this interaction can involve direct protein-protein interactions between the receptors or competition for shared co-regulator proteins.

Furthermore, ligand-independent activation of steroid hormone receptors can occur through the activation of intracellular signaling pathways. For example, growth factors and peptide hormones that activate protein kinase A (PKA) can lead to the phosphorylation and activation of ERα in the absence of estradiol. This highlights the integration of steroid hormone signaling with other signaling networks within the cell. The cell surface receptor for sex hormone-binding globulin (SHBG) can also initiate intracellular signaling through cAMP, further adding to the complexity of these interactions. wikipedia.org

Cellular and Subcellular Effects

Estradiol has been shown to rapidly modulate intracellular calcium ([Ca2+]i) levels in various cell types, including neurons and endothelial cells. nih.govresearchgate.net This modulation can occur through multiple mechanisms. Estradiol can trigger the release of calcium from intracellular stores, such as the endoplasmic reticulum. oup.com This process is often mediated by the activation of mERs or GPER, which are coupled to the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and subsequent calcium release from IP3-sensitive channels. oup.com

In addition to mobilizing intracellular calcium stores, estradiol can also modulate the activity of plasma membrane calcium channels. researchgate.net For example, it can influence the function of L-type voltage-gated calcium channels. researchgate.net The modulation of intracellular calcium levels by estradiol is a critical event in many of its rapid physiological effects, including the activation of downstream signaling pathways like the MAPK cascade and the regulation of neuronal excitability and vascular tone. pnas.orgfrontiersin.org The ability of estradiol to influence calcium homeostasis underscores its role as a versatile signaling molecule with far-reaching cellular effects.

Impact on Mitochondrial Function and Bioenergetics

Estradiol has been shown to enhance mitochondrial respiratory function in various tissues. In preclinical models, the loss of ovarian function leads to impaired mitochondrial biogenesis and function, which can be counteracted by E2 treatment. bioscientifica.com Studies using ovariectomized mice have demonstrated that E2 replacement can stimulate both basal and ADP-stimulated (State 3) mitochondrial respiration, particularly under conditions supported by fatty acid substrates like palmitate. physiology.org This enhancement of respiratory capacity appears to be dependent on the presence of hepatic estrogen receptor α (ERα). physiology.org Furthermore, E2 treatment has been observed to improve mitochondrial complex I activity in skeletal muscle. nih.gov However, the effects can be tissue-specific, as E2 has also been reported to decrease OXPHOS capacity in the liver in some contexts. nih.gov In neuronal models, E2 has been shown to increase mitochondrial respiratory capacity, an effect that can be diminished by the co-administration of progesterone. arizona.edu

Model SystemTreatmentKey Finding on Respiratory CapacityReference
Ovariectomized (OVX) Mice (Liver Mitochondria)E2 ReplacementStimulated greater basal and ADP-stimulated (State 3) mitochondrial respiration, an effect requiring hepatic ERα. physiology.org
Female Mice (Skeletal Muscle)E2 TreatmentImproved mitochondrial complex I (CI) activity. nih.gov
Hippocampal NeuronsEstradiol (E2)Increased mitochondrial respiratory capacity. arizona.edu
Primary Cortical Neurons10 nM E2Significantly increased both maximal respiration and spare respiratory capacity. mdpi.com

The influence of estradiol on ATP production is particularly evident under conditions of cellular stress. While estrogens may have minimal impact on mitochondrial ATP synthesis under basal conditions, they act as potent stabilizers of ATP production during oxidative stress. nih.gov For instance, in neuronal cultures, pretreatment with E2 dose-dependently mitigates the decrease in ATP production induced by mitochondrial toxins like 3-nitropropionic acid (3-NPA). nih.gov This protective effect on cellular ATP levels has been observed across different cell types, including human lens cells. nih.gov Conversely, some studies have reported a direct, dose-dependent inhibitory effect of estradiol on the F0F1-ATP synthase, a key enzyme in oxidative phosphorylation. drugbank.comtandfonline.com This non-genomic action suggests that estradiol can directly modulate cellular energy metabolism by binding to a subunit of the ATP synthase complex. drugbank.comtandfonline.com In other models, E2 treatment has been shown to increase ATP levels, contributing to improved bioenergetics. bioscientifica.comfrontiersin.org

Model SystemTreatmentKey Finding on ATP ProductionReference
Neuronal CulturesE2 Pre-treatment followed by 3-NPAAttenuated the 3-NPA-induced decrease in ATP production. nih.gov
Osteoclastic FLG 29.1 Cells (Permeabilized)Estradiol (1-100 nmol/l)Rapidly and dose-dependently inhibited F0F1-ATP synthase activity. drugbank.comtandfonline.com
Primary Neuronal Cultures / SH-SY5Y CellsEstradiol or Estrone (B1671321)Increased ATP levels. frontiersin.org
Invasive Lobular Carcinoma (ILC) CellsWNT4 Knockdown (downstream of ER)Caused decreased ATP production. biorxiv.org
Primary Cortical NeuronsAβ Treatment with E2 PretreatmentRescued cellular ATP levels, which were reduced by approximately 50% by Aβ alone. mdpi.com

Maintaining the mitochondrial membrane potential (ΔΨm) is crucial for mitochondrial function and cell survival, and its collapse is a key event in apoptosis. nih.gov Estradiol exerts a protective effect by stabilizing the ΔΨm. csic.es In cervical cancer cell lines, E2 was found to significantly decrease mitochondrial membrane permeability, which helps maintain the membrane potential. spandidos-publications.com Studies in neuronal cultures have shown that E2 protects against the collapse of ΔΨm induced by mitochondrial toxins. nih.gov Similarly, in skeletal muscle cells, E2 inhibits the loss of mitochondrial membrane potential caused by hydrogen peroxide-induced damage. karger.com This stabilizing effect is achieved in part by modulating the influx of calcium ions (Ca2+), thereby preventing the toxic overload that can lead to ΔΨm collapse. spandidos-publications.comnih.gov Research indicates that estrogens protect mitochondria by preventing this potential collapse, thus inhibiting the release of pro-apoptotic factors. spandidos-publications.comnih.gov

Model SystemTreatment / ConditionKey Finding on Mitochondrial Membrane Potential (ΔΨm)Reference
Cervical Cancer Cell Lines (HeLa, SiHa, C33A)Estradiol (E2)Significantly decreased mitochondrial permeability, indicative of a stabilized ΔΨm. spandidos-publications.com
Neuronal CulturesE2 or 17α-E2Increased the Ca2+ concentration required to cause ΔΨm collapse. nih.gov
C2C12 Muscle MyoblastsE2 Pre-treatment + H2O2Inhibited the collapse of ΔΨm induced by hydrogen peroxide. karger.com
Primary Neuronal Cultures / SH-SY5Y CellsEstradiol or EstroneIncreased mitochondrial membrane potential. frontiersin.org
Porcine OocytesAutophagy Inhibitor (Autophinib) + E2E2 treatment improved the low ΔΨm caused by autophagy inhibition. nih.gov

Recent research has uncovered a specific pathway through which estrogen signaling regulates mitochondrial metabolism, involving the Wnt ligand WNT4. In invasive lobular carcinoma (ILC), the expression of WNT4 is controlled by the estrogen receptor (ER). biorxiv.org This ER-WNT4 signaling axis activates an atypical intracellular pathway that is critical for regulating cellular metabolism and mitochondrial dynamics. biorxiv.orgciteab.com Proximity-dependent biotinylation studies have shown that WNT4 is predominantly located in the cytosol and at the mitochondria, unlike canonical Wnt ligands that are secreted. biorxiv.orgciteab.com

This intracellular WNT4 signaling pathway regulates mitochondrial function and fuel preference. biorxiv.org Knockdown of WNT4 in ILC cells has been shown to suppress oxidative phosphorylation (OXPHOS), as well as pathways involved in fatty acid and glutamate (B1630785) metabolism, without significantly affecting glycolysis. biorxiv.org This leads to decreased ATP production and increased mitochondrial fragmentation. biorxiv.org These findings suggest that the ER-WNT4 signaling pathway plays a crucial role in the distinct metabolic phenotype of ILC by directly regulating mitochondrial activity and the usage of specific fuel sources. biorxiv.org This pathway has been identified as a key downstream effector of estrogen-driven metabolic remodeling in these cells. biorxiv.org

Mitochondrial Membrane Potential

Regulation of Autophagy and Apoptosis

Estradiol plays a complex, often dual, role in the regulation of autophagy, a cellular process for degrading and recycling cellular components. csic.es The effect of E2 on autophagy can be context-dependent. nih.gov In some models, such as porcine oocytes, E2 promotes autophagy, which is linked to improved developmental competence and reduced apoptosis. nih.gov In other contexts, such as in response to specific stressors or in certain cell types, E2 can have a restrictive effect on the expression of autophagy-related proteins. nih.gov For example, E2 can inhibit autophagy in Mycobacterium tuberculosis-infected bronchial epithelial cells, which helps control intracellular bacterial proliferation. spandidos-publications.com This regulation often involves signaling pathways like the PI3K/Akt pathway, which can be activated by E2 via the G protein-coupled estrogen receptor (GPER). spandidos-publications.com

In addition to modulating autophagy, estradiol is widely recognized for its anti-apoptotic effects. It can protect cells from apoptosis by maintaining mitochondrial integrity and preventing the collapse of the mitochondrial membrane potential, which in turn inhibits the release of pro-apoptotic factors. spandidos-publications.comnih.gov Studies in porcine oocytes demonstrated that E2 treatment reduced apoptosis rates, an effect linked to its upregulation of autophagy. nih.gov The activation of caspase-8 and cleaved caspase-3, key executioners of apoptosis, was found to be abolished by E2 treatment in a model where autophagy was inhibited. nih.gov

Effects on Synaptic Plasticity and Neurogenesis

Estradiol is a potent modulator of neuronal structure and function, significantly impacting synaptic plasticity and neurogenesis, particularly within the hippocampus. researchgate.netnih.gov It promotes synaptic plasticity by influencing the morphology and density of dendritic spines, which are the primary sites of excitatory synapses. researchgate.net E2 has been shown to increase dendritic spine density in hippocampal neurons. oxfordre.com This structural remodeling is associated with the regulation of key neurotransmitter receptors. Specifically, estradiol upregulates the expression of NMDA receptor subunits, which are critical for learning and memory. researchgate.net

Furthermore, estradiol enhances neurogenesis, the process of generating new neurons. researchgate.netnih.gov This effect is prominent in the dentate gyrus of the hippocampus, a key region for adult neurogenesis. nih.gov E2 enhances the proliferation of neural stem cells in both in vivo and in vitro models. nih.gov The mechanisms underlying these effects often involve the interplay with other crucial signaling molecules, such as brain-derived neurotrophic factor (BDNF). frontiersin.org Estradiol can induce the expression of the BDNF gene, and their signaling pathways converge to activate protein cascades like PI3K/Akt and MAPK/ERK, which are pivotal for neuronal plasticity, memory formation, and cell survival. frontiersin.org

Influence on Axonal Growth and Neuroregeneration

Estradiol, a primary estrogen, exerts significant influence over the structural plasticity of the nervous system, particularly in promoting axonal growth (axogenesis) and facilitating neuroregeneration. nih.govcsic.es These effects are crucial for both the development of neural circuits and the recovery from injury. csic.es The high concentration of estradiol found within the brain is considered essential for supporting axonal growth and synaptic plasticity. nih.gov Preclinical studies have demonstrated that estradiol and its esters modulate these processes through a variety of molecular mechanisms and signaling cascades, often initiated by its interaction with estrogen receptors (ERs), including ERα, ERβ, and the G-protein coupled estrogen receptor (GPER). csic.esresearchgate.net

The neuritogenic effects of estradiol, which include the promotion of neurite outgrowth, have been observed in various neuronal populations. researchgate.net For instance, in olfactory epithelial cultures, estradiol promotes neurite outgrowth through ERα, suggesting a role in axonal regeneration. nih.gov The mechanisms underlying these actions are complex and involve the activation of intracellular kinase signaling pathways and interactions with neurotrophic factors. csic.esresearchgate.net

One of the key pathways implicated in estradiol-induced axogenesis is the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway. researchgate.netnih.gov Studies on hypothalamic neurons from male rat embryos have shown that estradiol induces axonal growth through the activation of ERK1/2. nih.gov This process appears to be initiated at the cell membrane, as membrane-impermeable estradiol conjugates can replicate the effect. nih.gov The activation of the MAPK/ERK1/2 pathway by estradiol can also be regulated by protein kinase C. researchgate.net Furthermore, estradiol's influence on axonal growth requires an increase in intracellular calcium (Ca2+), mobilized from both the extracellular space and the endoplasmic reticulum, which is necessary for ERK1/2 activation. nih.gov

Estradiol also collaborates with other major signaling systems to promote neuronal growth. It interacts with the insulin-like growth factor-I (IGF-1) receptor signaling pathway via ERα, modulating the phosphoinositide-3-kinase (PI3K) signaling pathway, which is vital for the stabilization of microtubules—a key component of the axonal cytoskeleton. researchgate.net

A significant aspect of estradiol's neuroregenerative capacity is its ability to regulate the expression of various neurotrophic factors. csic.esnih.gov It can increase the expression of brain-derived neurotrophic factor (BDNF), nerve growth factor (NGF), and glial cell-derived neurotrophic factor (GDNF). nih.gov The regulation of BDNF expression can occur through the direct binding of an estrogen-sensitive response element (ERE) in the BDNF gene. nih.gov This upregulation of growth factors is a critical mechanism by which estradiol fosters an environment conducive to neuronal survival and repair. nih.gov

Additionally, estradiol modulates dendritogenesis and neuritogenesis by inhibiting Notch signaling. nih.govresearchgate.net This inhibition leads to an increased expression of the proneural gene neurogenin 3, a process mediated, at least in part, by GPER in hippocampal neurons. researchgate.net

Table 1: Research Findings on Estradiol's Influence on Axonal Growth and Neuroregeneration

Mechanism/Pathway Effect of Estradiol Key Findings Supporting Evidence
MAPK/ERK1/2 Signaling Activation Induces axonal growth in hypothalamic neurons. nih.gov Activation is dependent on a membrane-initiated mechanism and intracellular Ca2+ rise. nih.gov researchgate.netnih.gov
PI3K Signaling Modulation Interacts with IGF-1 receptor signaling via ERα to modulate the PI3K pathway, contributing to microtubule stabilization. researchgate.net researchgate.net
Neurotrophic Factors Upregulation Increases expression of BDNF, NGF, and GDNF. nih.gov Can directly regulate BDNF gene expression. nih.gov csic.esnih.govnih.gov
Notch Signaling Inhibition Promotes neuritogenesis in hippocampal neurons by inhibiting Notch signaling, mediated by GPER. researchgate.net This increases the expression of neurogenin 3. researchgate.net nih.govresearchgate.net
Intracellular Calcium (Ca2+) Increased Mobilization A rise in intracellular Ca2+ is necessary for estradiol-induced ERK1/2 activation and subsequent axogenesis. nih.gov nih.gov

Modulation of Microglia Reactivity and Neuroinflammation

Estradiol plays a pivotal role in modulating neuroinflammation, primarily by influencing the activity of microglia, the resident immune cells of the central nervous system. sci-hub.se Generally, estradiol exerts potent anti-inflammatory effects, which contribute significantly to its neuroprotective actions. nih.govdoi.orgmdpi.com These effects are mediated through the activation of its receptors (ERα, ERβ, and GPER) expressed on microglia. sci-hub.se

One of the primary ways estradiol modulates microglia is by suppressing their activation in response to inflammatory stimuli or injury. nih.govnih.gov In preclinical models, estradiol treatment has been shown to profoundly suppress microglial activation following global cerebral ischemia. nih.gov It can also reduce microglia reactivity in response to peripheral inflammation and around β-amyloid plaques in models of Alzheimer's disease. bioscientifica.com This suppression is often characterized by a morphological shift of microglia from an "activated," amoeboid state to a "resting," ramified morphology. nih.gov

Beyond simply suppressing activation, estradiol actively modulates the polarization of microglia. It promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and neuroprotective M2 phenotype. nih.gov In studies using ovariectomized rats, estradiol treatment robustly suppressed the M1 phenotype while enhancing the M2 phenotype in the hippocampus after ischemic injury. nih.gov This shift is critical, as chronic M1 activation can exacerbate neuronal damage through the release of cytotoxic molecules. frontiersin.org

The anti-inflammatory effects of estradiol are also evident in its ability to regulate the production of inflammatory mediators. Pretreatment with 17β-estradiol can dose-dependently attenuate microglial superoxide (B77818) release and phagocytic activity. nih.govdoi.org It also reduces the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of the pro-inflammatory molecule nitric oxide. nih.govdoi.orgbiomedres.us Furthermore, estradiol suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), while enhancing the expression of anti-inflammatory cytokines like interleukin-4 (IL-4), interleukin-10 (IL-10), and interleukin-13 (IL-13). nih.govcollectionscanada.gc.ca

The molecular mechanisms underlying these immunomodulatory effects involve estrogen receptor-dependent signaling. The anti-inflammatory actions of 17β-estradiol in microglia can be blocked by the antiestrogen (B12405530) ICI 182,780, confirming the involvement of ERs. nih.govdoi.org Estradiol has been shown to induce the rapid phosphorylation of the p42/p44 MAPK, and inhibiting this pathway with PD 98059 blocks the anti-inflammatory effects of estradiol, suggesting that ER-dependent activation of MAP kinase is a key pathway. nih.govdoi.org Studies also indicate that ERα is a primary target for estradiol's anti-inflammatory effects in the brain. biomedres.us

Table 2: Research Findings on Estradiol's Modulation of Microglia and Neuroinflammation

Aspect of Microglia/Inflammation Effect of Estradiol Key Findings Supporting Evidence
Microglia Activation & Morphology Suppression Reduces overall microglia reactivity and promotes a shift from activated (amoeboid) to resting (ramified) morphology. nih.gov nih.govnih.govbioscientifica.comfrontiersin.org
Microglia Polarization Shift from M1 to M2 Suppresses the pro-inflammatory M1 phenotype while enhancing the anti-inflammatory M2 phenotype. nih.gov nih.govfrontiersin.org
Pro-inflammatory Mediators Reduction Attenuates superoxide release, phagocytic activity, and expression of iNOS. nih.govdoi.org Decreases production of TNF-α and IL-1β. nih.govcollectionscanada.gc.ca nih.govdoi.orgnih.govcollectionscanada.gc.ca
Anti-inflammatory Cytokines Upregulation Increases mRNA levels for anti-inflammatory cytokines IL-4, IL-10, and IL-13. nih.gov nih.gov
Signaling Pathways ER and MAPK Dependent Anti-inflammatory effects are blocked by the antiestrogen ICI 182,780. nih.govdoi.org Involves the estrogen receptor-dependent activation of the p42/p44 MAP kinase pathway. nih.govdoi.org nih.govdoi.orgbiomedres.us

Table 3: Chemical Compounds Mentioned

Compound Name
17β-estradiol
Estradiol
Estradiol monopropionate
Estrone
Estriol (B74026)
Progesterone
ICI 182,780
PD 98059
Insulin-like growth factor-I (IGF-1)
Brain-derived neurotrophic factor (BDNF)
Nerve growth factor (NGF)
Glial cell-derived neurotrophic factor (GDNF)
Nitric Oxide
Tumor necrosis factor-alpha (TNF-α)
Interleukin-1β (IL-1β)
Interleukin-4 (IL-4)
Interleukin-10 (IL-10)

Metabolic Pathways and Biotransformation Research of Estradiol Esters

Enzymatic Hydrolysis of Esters to Parent Estradiol (B170435)

Estradiol esters, such as estradiol monopropionate, are considered prodrugs of estradiol. wikipedia.org This means they are largely inactive themselves and must first be converted into the parent hormone, estradiol, to exert their physiological effects. wikipedia.orgcapes.gov.br This conversion is a critical first step in their metabolic journey.

Role of Esterases in Vivo

The primary mechanism for the conversion of estradiol esters to estradiol is through enzymatic hydrolysis, a reaction catalyzed by a ubiquitous group of enzymes known as esterases. wikipedia.orgkarger.comscienceopen.com These enzymes are widely distributed throughout the body, found in the liver, blood, and various other tissues. karger.comgoogle.com

The rate of this hydrolysis can be influenced by the nature of the ester group attached to the estradiol molecule. For instance, studies comparing different fatty acid esters of estradiol have shown that the length of the acyl chain can affect the rate of metabolism. nih.govoup.com Research on estradiol valerate (B167501), another estradiol ester, demonstrated its rapid cleavage into 17β-estradiol and the corresponding fatty acid after administration. karger.comscienceopen.comnih.govkarger.com This rapid hydrolysis ensures the prompt release of the active estradiol molecule. karger.comscienceopen.com The rate-limiting step in the metabolism of these esters is often the initial hydrolysis by esterases, which in turn governs the duration of their estrogenic action. nih.govoup.com

Estradiol Metabolism Pathways

Once estradiol is liberated from its ester form, it undergoes a series of metabolic transformations, primarily in the liver, but also in other tissues. pharmgkb.orgwikipedia.org These pathways are crucial for its deactivation and eventual excretion from the body. researchgate.net

Hydroxylation (e.g., 2-Hydroxylation, 16α-Hydroxylation)

A major metabolic route for estradiol is hydroxylation, a process catalyzed by cytochrome P450 (CYP) enzymes. wikipedia.orgnih.gov This involves the addition of hydroxyl (-OH) groups to the steroid nucleus at various positions. The most significant hydroxylation pathways are:

2-Hydroxylation: This is the predominant pathway in the liver, leading to the formation of 2-hydroxyestradiol. wikipedia.orgnih.gov Several CYP enzymes, including CYP1A2, CYP2C8, CYP2C9, and CYP3A4, are involved in this hepatic process. wikipedia.org

4-Hydroxylation: This pathway, primarily mediated by the enzyme CYP1B1, produces 4-hydroxyestradiol. wikipedia.org While a minor pathway in the liver, it is more significant in extrahepatic tissues like the breast, ovary, and uterus where CYP1B1 is more prominently expressed. wikipedia.org

16α-Hydroxylation: This reaction, catalyzed by enzymes such as CYP1A1, CYP1A2, CYP2C8, and CYP3A, results in the formation of 16α-hydroxyestradiol, also known as estriol (B74026). wikipedia.orgnih.gov

These hydroxylated metabolites, often referred to as catechol estrogens, have varying degrees of estrogenic activity and can be further metabolized.

Conjugation (e.g., Sulfation, Glucuronidation)

Following hydroxylation, estradiol and its metabolites undergo conjugation reactions, which increase their water solubility and facilitate their excretion. nih.govoup.com The two main types of conjugation are:

Sulfation: This process, catalyzed by sulfotransferase (SULT) enzymes, involves the addition of a sulfate (B86663) group. pharmgkb.orgoup.com Estrone (B1671321) and estradiol are primarily sulfated at the 3-position. oup.com

Glucuronidation: UDP-glucuronosyltransferase (UGT) enzymes catalyze the attachment of a glucuronic acid molecule. pharmgkb.orgoup.com For 17β-estradiol, glucuronidation predominantly occurs at the 17β-hydroxyl group. oup.com

Conjugated estrogens are not significant ligands for estrogen receptors and are considered biologically inactive. oup.com

Esterification Processes and Endogenous Formation

While the focus is often on the hydrolysis of synthetic estradiol esters, it is important to note that estradiol can also be esterified endogenously, forming fatty acid esters. oup.comnih.gov These naturally occurring esters have been identified in human plasma and various tissues, particularly adipose tissue. capes.gov.broup.comoup.com

The formation of these esters is thought to be a mechanism for storing estradiol in a less active, more lipophilic form. nih.govoup.com Enzymes such as lecithin (B1663433):cholesterol acyltransferase (LCAT) in the blood and acyl-CoA:acyltransferase in tissues are involved in this esterification process. nih.gov These endogenous esters can then be hydrolyzed back to estradiol by esterases, providing a preformed reservoir of the active hormone. capes.gov.brnih.gov

Synthesis by Animal Tissues

Endogenous estradiol esters, primarily long-chain fatty acid esters, are synthesized in various animal and human tissues. oup.comnih.gov This process is not confined to a single organ but occurs with differing efficiencies in tissues including the liver, brain, fat, breast, ovary, uterus, and placenta. aacrjournals.org The esterification transforms estradiol into a more lipophilic molecule, which affects its transport and storage. oup.comwikipedia.org

Two primary enzymatic pathways are responsible for the synthesis of estradiol esters:

Lecithin-Cholesterol Acyltransferase (LCAT): In blood plasma and ovarian follicular fluid, the esterification of estradiol is primarily catalyzed by LCAT. oup.comnih.govnih.gov This enzyme, which is associated with high-density lipoprotein (HDL) particles, transfers a fatty acid from lecithin to the 17β-hydroxyl group of estradiol. nih.govnih.govscispace.com Studies have shown that LCAT demonstrates remarkable regiospecificity, exclusively esterifying the 17β-hydroxyl group of estradiol, while not acting on the structurally similar 17β-hydroxyl group of testosterone (B1683101). nih.gov This specificity suggests a distinct stereochemical requirement for the enzymatic reaction. nih.gov The process is crucial for incorporating estradiol into lipoproteins for transport. oup.com

Acyl-CoA:Estradiol Acyltransferase: In various tissues, including the bovine uterus and rat liver, another enzyme, an acyl-coenzyme A:acyltransferase, catalyzes the formation of estradiol esters. aacrjournals.orgnih.gov This enzyme utilizes various fatty acyl-CoAs as cofactors to esterify estradiol. aacrjournals.org Research on bovine endometrium revealed that this process results in a variety of estradiol fatty acid esters, with unsaturated esters like estradiol 17β-arachidonate being the most abundant components. nih.gov The widespread presence of this enzyme activity suggests that significant quantities of estradiol esters can be formed within tissues, particularly when local estrogen concentrations are high. aacrjournals.org

The synthesis of these esters appears to be a mechanism for managing high concentrations of the active hormone. oup.com Studies in rats suggest that more estradiol fatty acid esters are formed when high levels of estrogens are present. oup.com

Function as a Storage Form of Estradiol

A primary physiological role attributed to estradiol fatty acid esters is their function as a preformed, long-lasting reservoir of the active hormone, estradiol. oup.comwikipedia.orgnih.gov Their lipophilic character allows them to be sequestered in fatty tissues, most notably adipose tissue. oup.comwikipedia.org This storage capability is significant, as studies have found high concentrations of estradiol esters in human adipose tissue, often exceeding the levels of free estradiol, particularly in postmenopausal women. oup.comnih.gov

These stored esters are metabolically protected and have a much slower rate of metabolism compared to free estradiol. oup.comnih.govnih.gov They are essentially inactive as hormones themselves, showing little to no affinity for estrogen receptors. wikipedia.orgwikipedia.org Their biological activity is dependent on the enzymatic cleavage of the ester bond by esterases, a process that releases free, active estradiol. oup.comcapes.gov.br This slow hydrolysis allows for a sustained release of the parent hormone over time. oup.com

The ratio of esterified to free estradiol varies significantly depending on the hormonal state and tissue type. In the plasma of postmenopausal women, the ratio of esterified to free estradiol can be as high as 110%, while in adipose tissue, it can reach up to 490%. oup.comnih.gov This indicates an active esterification capacity within adipose tissue, suggesting it functions as a site for both in situ production and storage of estradiol. oup.comnih.gov This stored pool of hormone may be mobilized when circulating levels of free estradiol are low. wikipedia.org This depot function is analogous to that of therapeutically administered synthetic estradiol esters, such as this compound, which are designed to provide a prolonged estrogenic effect. wikipedia.org

Table 2: Ratio of Esterified Estradiol to Free Estradiol in Human Plasma and Adipose Tissue

GroupPlasma (Ester:Free Ratio)Visceral Adipose Tissue (Ester:Free Ratio)Subcutaneous Adipose Tissue (Ester:Free Ratio)
Pregnant Women0.5%9.6%10.7%
Premenopausal Women15%147%259%
Postmenopausal Women110%390%490%

Source: Data represents median ratios from a study comparing different hormonal states. oup.comnih.gov

Advanced Methodologies in Estradiol Monopropionate Research

In Vitro Studies and Cell Culture Models

In vitro systems are fundamental for investigating the direct cellular and molecular effects of estradiol (B170435), the active metabolite of estradiol monopropionate. These models allow researchers to study specific biological processes in a controlled environment, free from the systemic complexities of a whole organism.

Commonly used cell lines in estradiol research include those derived from estrogen-sensitive tissues such as the breast, endometrium, and liver. Human breast cancer cell lines like MCF-7 and T47D are extensively utilized because they express estrogen receptors (ERs) and exhibit proliferative responses to estrogen. cdnsciencepub.com The E-SCREEN assay, for instance, uses the MCF-7 cell line to assess the estrogenic activity of compounds by measuring induced cell proliferation. jneurosci.org

Research using these cell lines has provided significant insights:

Cell Proliferation: Estradiol has been shown to induce proliferation in ER-positive breast cancer cells. cdnsciencepub.comnih.gov Studies using MCF-7 mammosphere cultures demonstrated that estradiol can promote cell proliferation through pathways involving HER2 and COX-2. nih.gov

Gene Expression: The binding of estradiol to its receptor initiates a cascade of events leading to the regulation of gene transcription. jci.org Gene expression profiling in cell lines like MCF-7 and T47D has identified numerous estradiol-responsive genes. nih.gov For example, in T47D cells, estradiol upregulates genes such as PGR (progesterone receptor) and BRCA1. nih.gov In other models, like HepG2 liver cancer cells, estradiol has been found to downregulate ERα expression and increase the phosphorylation of Akt and Foxo3a, ultimately leading to apoptosis through oxidative stress. researchgate.net

Mechanism of Action: Cell culture models are crucial for dissecting the signaling pathways activated by estradiol. Studies have shown that estradiol's effects are not solely dependent on direct binding to estrogen response elements (EREs) on DNA. ERE-independent pathways also play a role, though research suggests that the ERE-dependent pathway is required for estradiol-ERβ to induce significant cellular changes. dtic.mil

The culture conditions themselves are a critical variable. The composition of the culture medium and oxygen levels can significantly influence cellular responses to estradiol, affecting mitochondrial bioenergetics and the production of reactive oxygen species. nih.gov Similarly, factors like cell density and the presence of autocrine factors can alter a cell's responsiveness to estrogen. nih.gov

Interactive Table: Cell Lines Used in Estradiol Research

Cell LineTissue of OriginCommon Research ApplicationExample Finding
MCF-7Human Breast CancerProliferation assays (e.g., E-SCREEN), gene expression profilingEstradiol induces proliferation and regulates genes like PGR and BRCA1. jneurosci.orgnih.gov
T47DHuman Breast CancerProliferation and gene expression studies, ERα/ERβ ratio analysisExhibits a high ERα/ERβ ratio and shows a strong proliferative response to estrogen. cdnsciencepub.com
HepG2Human Liver CancerMetabolism studies, apoptosis researchEstradiol can induce apoptosis by increasing oxidative stress via the Akt/Foxo3a pathway. researchgate.net
ECC-1Human Endometrial CancerProliferation assaysUsed to model endometrial response to estrogens. cdnsciencepub.com
BG-1Human Ovarian CancerProliferation assaysUsed to model ovarian tissue response to estrogens. cdnsciencepub.com

In Vivo Animal Models

The ovariectomized (OVX) rodent is the most common and well-established model for studying the effects of estrogen deprivation and replacement therapy. By surgically removing the ovaries, the primary source of endogenous estrogen is eliminated, mimicking a postmenopausal state. nih.gov This allows for the controlled administration of estradiol esters like this compound to investigate their specific effects.

Following ovariectomy, rodents typically exhibit weight gain, bone loss, and changes in cardiovascular parameters. nih.govphysiology.org Estradiol replacement has been shown to mitigate these effects.

Metabolic Effects: OVX rats gain more weight compared to sham-operated controls, an effect that is reversed with estradiol treatment. physiology.orgmdpi.com Estradiol replacement in OVX rats can also improve glucose tolerance. mdpi.com

Cardiovascular Health: Studies in OVX rats have demonstrated that estradiol replacement can lower blood pressure and prevent oxidative stress, suggesting a protective role in the cardiovascular system. physiology.org

Bone Density: The OVX model is widely used in osteoporosis research. Estrogen deprivation leads to bone loss, which can be prevented by estradiol administration, highlighting its critical role in maintaining bone mass. jci.org

Behavioral Studies: Ovariectomy and subsequent hormone replacement are used to study the influence of estrogens on behavior, including anxiety and learning. uwo.caresearchgate.net

To dissect the specific roles of the two main estrogen receptors, ERα and ERβ, scientists utilize transgenic mice in which the gene for one or both receptors has been deleted (knockout mice). These models have been instrumental in revealing the distinct and sometimes overlapping functions of each receptor subtype.

ERα Knockout (ERαKO) Mice: Studies using ERαKO mice have established that ERα is the primary mediator of many of estradiol's key functions. For example, the protective effects of estradiol against brain injury following ischemia are completely abolished in ERαKO mice. pnas.org Similarly, ERα is crucial for maintaining bone mass in both males and females and for the development of the mammary gland. jci.orgnih.gov

ERβ Knockout (ERβKO) Mice: The phenotype of ERβKO mice is generally less severe than that of ERαKO mice. Estradiol's neuroprotective effects remain intact in ERβKO mice, indicating ERα is sufficient for this action. pnas.org However, ERβ does play a role in certain tissues; for instance, it can mediate some of estradiol's protective effects on bone in females, albeit less effectively than ERα. jci.org

Aromatase Knockout (ArKO) Mice: These mice lack the aromatase enzyme, which is responsible for converting androgens to estrogens, leading to a state of complete estrogen deficiency. ArKO mice have been valuable for studying the consequences of a lack of endogenous estrogen, revealing impacts on skeletal muscle function and fertility. nih.govphysiology.org

The development of these knockout models has been crucial for understanding that the physiological response to estradiol is determined by the specific receptor subtype present in a given tissue. nih.gov

Research often focuses on the effects of estradiol within specific organ systems using targeted in vivo approaches.

Hippocampus: The hippocampus, a brain region critical for learning and memory, is a key target of estradiol. Animal models have shown that estradiol can enhance memory consolidation and increase synaptic plasticity in this region. nih.govnih.gov Studies using ovariectomized rats have demonstrated that hippocampal estradiol synthesis is critical for maintaining synaptic proteins and dendritic spine density. eneuro.org Research also indicates that estradiol's effects in the hippocampus are mediated through both ERα and ERβ, which can activate downstream signaling cascades like the ERK/MAPK pathway. jneurosci.org

Testicular Tissues: Although considered a female hormone, estradiol plays a significant regulatory role in the male reproductive system. Estrogen receptors and the aromatase enzyme are expressed in testicular cells, including Leydig and Sertoli cells. nih.govphysiology.org In vivo studies in rodents have shown that estrogens can directly inhibit testosterone (B1683101) secretion by the testis. cdnsciencepub.comnih.gov Animal models, including ArKO and ERKO mice, have revealed that estrogen is essential for normal spermatogenesis and fertility. nih.gov Disrupted estrogen signaling in the testis can lead to germ cell apoptosis and reduced sperm production. tandfonline.com

Interactive Table: Findings from In Vivo Animal Models

ModelKey FeaturePrimary Research AreaExample Finding
Ovariectomized (OVX) Rat/MouseSurgical removal of ovaries to induce estrogen deficiencyMenopause, osteoporosis, cardiovascular health, hormone replacementEstradiol replacement in OVX rats lowers blood pressure and prevents bone loss. jci.orgphysiology.org
ERα Knockout (ERαKO) MouseDeletion of the estrogen receptor alpha geneReceptor-specific functions, neuroprotection, bone biologyNeuroprotective effects of estradiol against stroke are abolished. pnas.org
ERβ Knockout (ERβKO) MouseDeletion of the estrogen receptor beta geneReceptor-specific functions, bone biology, ovarian functionEstradiol's neuroprotective effects are preserved. pnas.org
Aromatase Knockout (ArKO) MouseInability to produce endogenous estrogenFertility, spermatogenesis, muscle functionDemonstrates the essential role of endogenous estrogen in male fertility. nih.gov
Hippocampal Model (e.g., dorsal hippocampal infusion)Targeted manipulation of the hippocampusLearning, memory, neurogenesisEstradiol enhances memory consolidation via ERα and ERβ activation in the hippocampus. jneurosci.org
Testicular ModelStudy of testicular tissue functionMale reproduction, steroidogenesis, spermatogenesisEstrogen signaling is critical for normal sperm production. nih.govtandfonline.com

Transgenic Animal Models (e.g., ERα/ERβ Knockout Mice)

Analytical Chemistry Techniques for Ester and Metabolite Quantification

Accurate quantification of estradiol, its esters like this compound, and their various metabolites in biological samples is critical for understanding pharmacokinetics and biological activity. While immunoassays have been traditionally used, they often lack the specificity and accuracy required for low-concentration steroids. nih.gov Modern analytical chemistry, particularly mass spectrometry-based methods, has provided far more robust and sensitive tools.

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) has become a gold standard for the quantification of steroid hormones in complex biological matrices like blood and tissue. nih.govfrontiersin.org This technique offers high sensitivity and specificity, allowing for the precise measurement of low levels of estradiol and its metabolites.

The process typically involves:

Sample Preparation: Extraction of steroids from the tissue or serum sample, often using liquid-liquid or solid-phase extraction. nih.govfrontiersin.org

Chromatographic Separation: The extracted compounds are injected into a UPLC system, which uses a column with small particle sizes to achieve high-resolution separation of the different steroids in the mixture. arabjchem.org

Ionization and Mass Spectrometric Detection: The separated molecules are ionized (e.g., via electrospray ionization) and enter the mass spectrometer. Tandem mass spectrometry (MS/MS) allows for highly specific detection by selecting a precursor ion of a specific mass-to-charge ratio (m/z) and then fragmenting it to produce characteristic product ions. This two-stage filtering process minimizes interference from other molecules in the sample. researchgate.net

This method has been successfully applied to quantify a panel of steroid hormones, including estradiol and estrone (B1671321), in human serum and breast cancer tissue. frontiersin.org The high sensitivity of LC-MS/MS is particularly crucial for measuring the very low concentrations of estrogens found in specific brain regions, blood, and plasma, enabling detailed studies of neuroestrogens and their functions. eneuro.org

Quantitative Determination of Estradiol Fatty Acid Esters

The quantitative analysis of estradiol fatty acid esters, which are lipophilic derivatives of 17β-estradiol, is crucial for understanding their physiological roles. These esters are primarily associated with lipoproteins in the blood and are considered a protected, long-acting form of the parent hormone. nih.govcapes.gov.br Various methodologies have been developed to accurately measure their concentrations in biological matrices such as serum, follicular fluid, and adipose tissue. capes.gov.brresearchgate.net

A common analytical approach involves several key steps: extraction from the biological sample, separation of the fatty acid esters from the nonesterified estradiol, hydrolysis of the esters (saponification) to release free estradiol, and finally, quantification of the released estradiol. researchgate.netnih.gov

Initial separation is often achieved using column chromatography, for instance, with Sephadex LH-20, which effectively isolates the lipophilic ester fraction. researchgate.netnih.gov Following separation, the ester fraction is subjected to alkaline hydrolysis to cleave the fatty acid chains from the estradiol molecule. The resulting estradiol is then purified through further chromatographic steps. researchgate.net Quantification is typically performed using highly sensitive immunoassays, such as time-resolved fluoroimmunoassays, or by gas chromatography/mass spectrometry (GC/MS). nih.govcapes.gov.br For GC/MS analysis, a trideuterated analog of an estradiol ester can be added as an internal standard to ensure accurate quantification. capes.gov.br

Research has shown that the concentration of estradiol fatty acid esters varies significantly depending on the physiological state and the tissue type. For example, during pregnancy, the concentration of these esters in serum increases dramatically. researchgate.netnih.gov

Table 1: Concentration of Estradiol Fatty Acid Esters in Human Serum and Follicular Fluid

Sample TypeConditionMean Concentration (pmol/L)Concentration Range (pmol/L)Reference
SerumEarly Pregnancy (n=8)40.425.0–64.2 researchgate.netnih.gov
SerumLate Pregnancy (n=10)404196–731 researchgate.netnih.gov
SerumLate Pregnancy (n=10)549Not Reported nih.govoup.com
Follicular Fluid(n=10)106,00056,900–262,000 researchgate.netnih.gov

Studies have also quantified these esters in various tissues, finding particularly high concentrations in adipose tissue, suggesting it may serve as a reservoir for these compounds. capes.gov.br In contrast, nonesterified estradiol shows low binding to serum lipoproteins. oup.com The majority of estradiol fatty acid esters in the blood are found associated with high-density lipoprotein (HDL) and low-density lipoprotein (LDL) particles. nih.govoup.com Specifically, about 54% of lipoprotein-bound estradiol esters are recovered in the HDL fraction and 28% in the LDL fraction. nih.govoup.com

Radiosynthesis and Molecular Imaging Applications

The development of radiolabeled estradiol derivatives is of significant interest for molecular imaging, particularly for Positron Emission Tomography (PET). PET imaging can evaluate the in situ estrogen receptor (ER) status, which is vital for the diagnosis and treatment strategy of ER-positive breast cancers. nih.gov

Synthesis of Radiolabeled Estradiol Derivatives for PET Imaging

The synthesis of estradiol-based PET imaging agents aims to create tracers that can accurately and non-invasively assess ER levels in tumors. nih.gov The benchmark for this application is 16α-[¹⁸F]fluoroestradiol ([¹⁸F]FES), which is an FDA-approved imaging agent. mdpi.comnih.gov However, the clinical utility of [¹⁸F]FES is limited by its high retention in the liver, which can obscure the detection of liver metastases. mdpi.com This has driven research into new estradiol derivatives with improved pharmacokinetic properties, such as faster clearance from non-target organs. mdpi.comnih.gov

The synthesis of these novel tracers often involves complex, multi-step procedures under harsh conditions. nih.govresearchgate.net A major goal in the field is to simplify the radiosynthesis process to improve radiochemical yield and reduce preparation time. nih.gov One approach involves developing precursors that can be radiolabeled in a single step. For instance, a novel tracer, [¹⁸F]AmBF₃-TEG-ES, was developed to be synthesized via a one-step ¹⁸F-¹⁹F isotope exchange reaction, achieving a radiochemical yield of approximately 61% and a radiochemical purity of over 98% within 40 minutes. nih.gov Another derivative, [¹⁸F]AmBF₃-ES, was also prepared using a one-step method, obtaining a high yield in under 30 minutes without the need for HPLC purification. nih.gov

Researchers are also exploring the impact of a derivative's lipophilicity on its imaging characteristics. mdpi.comnih.gov By conjugating ethinyl estradiol with different prosthetic groups, such as glycosyl and PEG moieties, new tracers with varying degrees of lipophilicity have been created. mdpi.com Preclinical evaluations of these compounds assess their stability, cytotoxicity, and uptake in tumor cells to identify candidates that may offer a viable alternative to [¹⁸F]FES. nih.govmdpi.com For example, the tracer ¹⁸F-TA-Glyco-EE showed high specific binding in ER-positive tumor sections and demonstrated rapid hepatobiliary clearance in animal models. mdpi.comnih.gov

Table 2: Characteristics of Selected Radiolabeled Estradiol Derivatives for PET Imaging

RadiotracerSynthesis MethodRadiochemical Yield (RCY)Key FindingReference
[¹⁸F]AmBF₃-TEG-ESOne-step ¹⁸F-¹⁹F isotope exchange~61%Simplified radiosynthesis process nih.gov
[¹⁸F]AmBF₃-ESOne-step ¹⁸F-labeling~65%High yield (~65%) and purity (>98%) within 30 min researchgate.net
¹⁸F-TA-Glyco-EE¹⁸F-CuAAC (Click Chemistry)Not SpecifiedHigh cellular uptake and rapid clearance from liver mdpi.comnih.gov

Application of Click Chemistry in Radiopharmaceutical Synthesis

"Click chemistry," particularly the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and efficient tool for synthesizing complex radiopharmaceuticals. mdpi.comdntb.gov.ua This methodology allows for the selective and robust conjugation of different molecular subunits, such as a radionuclide-bearing prosthetic group and a biomolecule like estradiol. mdpi.comdntb.gov.ua The application of click chemistry simplifies the indirect radiofluorination of estradiol derivatives, offering a more streamlined approach compared to traditional methods. mdpi.comdntb.gov.ua

The strategy often involves preparing a radiolabeled prosthetic group containing an azide (B81097), which is then "clicked" onto an estradiol molecule modified with a terminal alkyne. mdpi.comnih.gov This approach has been used to synthesize various ¹⁸F-labeled estradiol derivatives. mdpi.com For example, three different ¹⁸F-labeled prosthetic groups (two glycosyl and one PEG azide) were conjugated with ethinyl estradiol via CuAAC to develop tracers with varying lipophilicity. mdpi.com

A significant advantage of click chemistry is its compatibility with automated synthesis platforms. dntb.gov.uaresearchgate.net Automation is critical for the reliable and reproducible preparation of PET radiopharmaceuticals under Good Manufacturing Practice (GMP) conditions, while also minimizing radiation exposure to personnel. dntb.gov.uaresearchgate.net Research has focused on optimizing reaction conditions on these automated modules to achieve reasonable yields without issues like product precipitation. dntb.gov.ua While not all derivatives synthesized via this method may show ideal biological activity for ER imaging, the development of these automated click chemistry protocols is a valuable contribution to the field of radiopharmaceutical chemistry. dntb.gov.uaresearchgate.net

Theoretical and Computational Modeling of Estradiol Disposition and Action

Physiologically Based Pharmacokinetic (PBPK) Models

PBPK models are mathematical constructs that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in the body. epa.gov These models integrate physiological parameters (like organ volumes and blood flow rates) and biochemical data (like metabolic rates and protein binding) to predict the concentration of a compound over time in various tissues. epa.govnih.gov For estradiol (B170435), PBPK models have been developed for both rats and humans to provide a quantitative tool for predicting blood and tissue concentrations and to evaluate the significance of various physiological factors on its disposition. nih.govoup.comoup.com

A typical PBPK model for estradiol is structured with multiple compartments representing key tissues involved in its ADME, such as the liver, plasma, uterus, ovary, and pituitary, as well as lumped compartments for richly and poorly perfused tissues. oup.comresearchgate.net More complex models have expanded the number of physiological compartments to as many as 16, plus arterial and venous blood, to refine predictions. researchgate.netnih.gov These models can be parameterized for different routes of administration, including intravenous and oral, allowing for robust validation against experimental data. nih.govoup.com The ultimate goal of such models is to link external exposure to internal dose metrics, which are crucial for assessing biological responses. oup.com

PBPK models for estradiol have been successfully used to simulate and predict its concentration in blood and various tissues in animal models, with results comparing favorably to experimental values. nih.gov In rats, these models have been crucial for understanding the dose-response relationships and the impact of factors like exposure route on target tissue levels. oup.com For instance, a PBPK model for male fathead minnows was developed to simulate the disposition of estradiol and its effects on the hypothalamic-pituitary-gonadal (HPG) axis. oup.com

In a study involving feral cats administered an estradiol ester (estradiol cypionate), pharmacokinetic modeling was used to describe the disposition of the active estradiol-17β. mdpi.com Non-linear mixed-effects (NLME) modeling, a related pharmaco-statistical approach, helped determine pharmacokinetic parameters and simulate the duration for which estradiol concentrations remained above certain physiological thresholds. mdpi.com Such models can predict that higher doses of an estradiol ester generally lead to higher maximum serum concentrations (Cmax) of estradiol and larger areas under the serum concentration-time curve (AUC). mdpi.com

Below is an interactive table summarizing key pharmacokinetic parameters for estradiol-17β in feral cats following the administration of estradiol cypionate.

ParameterValue (Mean ± SD)Unit
Maximum Serum Concentration (Cmax)Variable with dosepg/mL
Time to Cmax (tmax)VariableDays
Terminal Half-life (t1/2β)Calculated as ln(2)/λzDays

Data derived from studies on estradiol cypionate in feral cats, illustrating the types of parameters predicted by pharmacokinetic models. mdpi.com

The disposition of estradiol is heavily influenced by its binding to plasma proteins and its subsequent extraction by the liver. oup.com Estradiol in circulation exists in both a free, unbound form and a protein-bound form. oup.comwikipedia.org It is the unbound fraction that is generally considered pharmacologically active and available for metabolism and excretion. wikipedia.org Estradiol binds extensively to plasma proteins, primarily sex hormone-binding globulin (SHBG) and albumin. oup.comuc.edu In humans, approximately 98% of circulating estradiol is protein-bound, with about 38% bound to SHBG and 60% to albumin, leaving only about 2% as the free fraction. wikipedia.orgnih.gov

Binding ProteinApproximate Percentage of Bound Estradiol
Sex Hormone-Binding Globulin (SHBG)~38%
Albumin~60%
Free (Unbound) Fraction~2%

This table presents the typical distribution of estradiol in human plasma. wikipedia.orgnih.gov

Computational models have been developed to specifically evaluate the significance of this plasma protein binding on the hepatic extraction of estradiol. nih.govoup.com Research indicates that the hepatic microvasculature is freely permeable to various estrogens, and albumin binding has little inhibitory effect on hepatic uptake. nih.gov Simulations from hepatic extraction models suggest that hepatic clearance is not restricted to the small unbound fraction of estradiol. nih.govoup.com This implies that the total plasma estradiol concentration (both bound and unbound) is the important determinant for hepatic uptake, a phenomenon that provides a further explanation for the enhanced hepatic effects of estrogens. nih.govnih.gov

One of the most significant determinants of estradiol disposition identified through PBPK modeling is the estrogen receptor (ER) content in various tissues. nih.govoup.comoup.com Estradiol regulates numerous functions by binding to its two receptor isoforms, ERα and ERβ, whose concentrations vary by tissue type. oup.com This tissue-specific receptor content strongly impacts the distribution and elimination kinetics of estradiol. nih.govoup.com

Evaluation of Plasma Protein Binding and Hepatic Extraction

Mechanistic Modeling of Biological Responses

Beyond predicting concentrations, advanced computational models aim to mechanistically link estradiol disposition to its biological effects. nih.gov These models can integrate PBPK frameworks with detailed descriptions of cellular signaling pathways and gene networks. nih.govnih.gov The biological effects of estradiol are primarily mediated through the binding to ERα and ERβ, which act as transcription factors to regulate gene expression. nih.gov Upon binding estradiol, the receptor complex enters the nucleus and interacts with specific DNA sequences known as estrogen response elements (EREs) or with other transcription factors to modulate gene transcription, leading to a physiological response. researchgate.netdrugbank.com

Mechanistic models have been developed to simulate these complex interactions. For example, models of the female hormonal cycle incorporate the feedback mechanisms where estradiol, produced by ovarian follicles, influences the pituitary's release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). plos.org Such models can be used to predict how different levels of estrogen might lead to outcomes like ovulation or contraception. plos.org

Other models explore the non-genomic effects of estradiol, which are initiated rapidly at the cell membrane. nih.gov In certain breast cancer cell models, estradiol has been shown to bind to membrane-associated ERs, leading to the activation of classical growth factor signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. nih.gov Mechanistic modeling of these pathways is crucial for understanding phenomena such as adaptive hypersensitivity, where cells adapt to long-term estrogen deprivation and become more sensitive to estradiol. nih.gov By integrating PBPK predictions of tissue concentration with these mechanistic models of cellular response, researchers can create a more complete picture of how estradiol, and by extension its pro-drug estradiol monopropionate, functions in the body. nih.gov

Comparative Endocrinology and Physiological Systems Research Animal Models

Neuroendocrinology and Central Nervous System

Estradiol (B170435) plays a significant role in the central regulation of food intake and energy homeostasis in various animal models. nih.gov Its effects are primarily mediated through interactions with neural circuits in the hypothalamus, particularly the arcuate nucleus (ARC) and the ventromedial hypothalamus (VMH), which are crucial for integrating hormonal and nutrient-related signals to control energy balance. nih.govmdpi.com

In rodent models, estradiol has been shown to decrease food intake and body weight. nih.gov This is achieved by modulating the activity of key neuropeptide systems. Estradiol stimulates anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) neurons and inhibits orexigenic (appetite-stimulating) neurons that co-express neuropeptide Y (NPY) and agouti-related peptide (AgRP) in the ARC. mdpi.comfrontiersin.org Studies in female mice show that NPY/AgRP mRNA expression in the ARC is lowest during the proestrus/estrus phase when estradiol levels peak. frontiersin.org Furthermore, direct administration of estradiol or a selective estrogen receptor alpha (ERα) agonist into the brain increases the activity of POMC neurons and reduces food intake. frontiersin.org Silencing ERα in the VMH of mice leads to hyperphagia (excessive eating) and obesity. nih.gov

The hormone also influences the central processing of peripheral satiety and hunger signals. It can enhance the brain's sensitivity to anorectic peptides like cholecystokinin (B1591339) (CCK) and attenuate the orexigenic effects of peptides like ghrelin. nih.govsemanticscholar.org For instance, in ovariectomized rats, estradiol treatment appears to reduce ghrelin's effect on feeding by increasing the time it takes for the animals to start eating. nih.gov These interactions demonstrate that estradiol acts as an indirect controller of meal size by modulating the central response to direct satiety and hunger signals. nih.gov

Table 1: Influence of Estradiol on Key Regulators of Appetite and Energy Balance in Animal Models
Molecule/Neuron TypePrimary FunctionEffect of EstradiolKey Brain RegionSupporting Evidence/Model
POMC/α-MSH NeuronsAnorexigenic (Suppresses Appetite)Stimulates/Increases ActivityArcuate Nucleus (ARC)Estradiol increases POMC neuron activity, reducing food intake in mice. mdpi.comfrontiersin.org
NPY/AgRP NeuronsOrexigenic (Stimulates Appetite)Inhibits/Reduces ActivityArcuate Nucleus (ARC)Estradiol reduces the activity and mRNA expression of NPY/AgRP neurons in female rodents. frontiersin.org
GhrelinOrexigenic (Stimulates Appetite)Attenuates EffectHypothalamusEstradiol treatment in ovariectomized rats reduces the feeding response to ghrelin. nih.gov
Cholecystokinin (CCK)Anorexigenic (Promotes Satiety)Potentiates EffectNucleus of the Solitary Tract (NTS)Stimulation of ERα in the NTS enhances CCK-induced neuronal activation. frontiersin.org
Estrogen Receptor α (ERα)Mediates Estradiol's EffectsActivation Reduces Food IntakeVentromedial Hypothalamus (VMH)Deletion of ERα in the VMH leads to hyperphagia and decreased energy expenditure in mice. nih.govfrontiersin.org

Estradiol demonstrates significant neuroprotective and neuroreparative properties in a wide range of animal models of central nervous system (CNS) injury and neurodegenerative diseases. csic.esmdpi.com These protective actions are multifaceted, involving the activation of numerous molecular pathways and cellular responses that mitigate damage and promote recovery. csic.esnih.gov

In models of ischemic stroke, estradiol has been shown to reduce infarct volume. nih.gov This protection is mediated, in part, by the suppression of neuroinflammatory processes. Estradiol can suppress the activation of microglia and astrocytes, which are primary sources of inducible nitric oxide synthase (iNOS) during a stroke. nih.gov By inhibiting iNOS, estradiol reduces the production of high levels of nitric oxide, a molecule that contributes to neuronal cell death. nih.gov The neuroprotective effects against ischemic injury are largely dependent on estrogen receptor alpha (ERα), as demonstrated in ERα knockout mice where estradiol's protective action is absent. nih.gov

Beyond inflammation, estradiol regulates critical cellular events to preserve neural tissue. It can inhibit excessive calcium influx into neurons, a key event in excitotoxicity, and modulate intracellular calcium levels. csic.es Furthermore, estradiol supports mitochondrial function by affecting respiratory capacity and ATP production. csic.es It also promotes tissue repair by enhancing neurogenesis (the birth of new neurons), remyelination, and the growth of axons, while reducing the formation of glial scars. ucm.es These integrated responses help to decrease the permeability of the blood-brain barrier, reduce oxidative stress, and prevent apoptosis (programmed cell death). csic.es

Table 2: Summary of Estradiol's Neuroprotective and Neuroreparative Mechanisms in Animal Models
MechanismDescription of ActionRelevant Cell Types/MoleculesModel/Context
Anti-inflammatorySuppresses the activation of inflammatory cells and the production of pro-inflammatory molecules.Microglia, Astrocytes, iNOSAnimal models of stroke and neuroinflammation. nih.gov
Anti-excitotoxicInhibits excessive calcium influx into neurons, preventing a rise in intracellular calcium that leads to cell death.TRPM2, TRPV1, TRPA1 channelsOvariectomized rat models studying hippocampal neurons. csic.es
Mitochondrial SupportRegulates mitochondrial respiratory capacity, ATP production, and membrane potential.MitochondriaGeneral cellular models of estradiol action. csic.es
Promotion of Tissue RepairEnhances the creation of new neurons, regeneration of axons, and remyelination of nerve fibers.Neural stem cells, Neurons, OligodendrocytesModels of CNS injury. csic.esucm.es
Receptor-Mediated ProtectionActions are often mediated by specific estrogen receptors, particularly ERα, which is critical for protection against ischemic injury.Estrogen Receptor Alpha (ERα)ERα knockout mice in stroke models. nih.gov
Upregulation of Protective MoleculesIncreases the expression of neurotrophic factors and other protective proteins like neuroglobin.Neuroglobin, Neurotrophic factorsCellular and animal models of neurodegeneration. mdpi.com

Estradiol is a potent modulator of cognitive functions, with extensive research in animal models demonstrating its influence on learning and memory, particularly hippocampus-dependent spatial memory. nih.govfrontiersin.org The effects of estradiol on cognition are mediated through its actions in key brain regions such as the hippocampus and prefrontal cortex, where it influences synaptic plasticity, neurotransmission, and gene expression. nih.govfrontiersin.org

In rodent models, estradiol replacement in ovariectomized females has been shown to improve performance on spatial memory tasks like the Morris water maze. nih.govmdpi.com For instance, middle-aged ovariectomized mice treated with estradiol showed improved acquisition of a spatial search strategy compared to untreated middle-aged mice. nih.gov These cognitive enhancements are linked to estradiol's ability to regulate the morphology and function of neurons, including increasing dendritic spine density in the hippocampus, which facilitates memory consolidation. frontiersin.org

Research in other species, such as the zebra finch, also highlights estradiol's role in spatial memory, though its effects can be context-dependent. nih.gov In these songbirds, blocking estradiol production impaired the retrieval of spatial memories. nih.gov However, inhibiting estradiol production actually enhanced the acquisition of new spatial memories, while estradiol replacement impaired it, suggesting a complex, task-dependent role for the hormone. nih.gov The mechanisms for these effects can be both rapid, occurring within minutes via membrane receptor interactions, and long-term, involving traditional genomic pathways that alter protein synthesis. nih.govfrontiersin.org

Table 3: Effects of Estradiol on Spatial Memory in Different Animal Models
Animal ModelExperimental ParadigmObserved Effect of EstradiolKey Brain Region ImplicatedReference
Middle-Aged Ovariectomized MiceMorris Water Maze (Spatial Learning)Improved acquisition of spatial search strategy.Hippocampus nih.gov
Ovariectomized RatsMorris Water Maze (Spatial Reference Memory)Enhanced spatial memory performance in young and middle-aged rats.Hippocampus mdpi.com
Zebra FinchSpatial Memory Task (Retrieval)Estradiol is necessary for memory retrieval; blocking its production impaired performance.Hippocampus nih.gov
Zebra FinchSpatial Memory Task (Acquisition)Estradiol replacement impaired memory acquisition, while its inhibition enhanced it.Hippocampus nih.gov
Female RatsT-maze Object Recognition Memory (TORM)Protects against stress-induced impairments in PFC-mediated cognition.Prefrontal Cortex (PFC) buffalo.edu

Estradiol exerts profound control over brain function by directly regulating the transcription of a wide array of genes in regions critical for memory and neuroprotection, such as the hippocampus. nih.govnih.gov This genomic action is mediated by estrogen receptors (ERα and ERβ), which act as transcription factors to activate or repress target genes. biorxiv.org

In studies using middle-aged ovariectomized rats, long-term estradiol replacement was found to significantly alter the hippocampal transcriptome. nih.gov Microarray analyses revealed that estradiol robustly activated the transcription of numerous genes, including transthyretin (Ttr), klotho (Kl), claudin 2 (Cldn2), and insulin-like growth factor 2 (Igf2). nih.gov These genes are involved in various processes including neuroprotection, cell growth, and biosynthesis. nih.gov Similarly, studies in middle-aged mice showed that estradiol treatment altered the expression of genes related to transcriptional regulation and cell signaling pathways. nih.gov

Further research has highlighted that even a history of estradiol exposure can have lasting effects on gene expression. biorxiv.org In a rat model of menopause, animals that had previously received estradiol, but were no longer being treated, showed sustained upregulation of brain-derived neurotrophic factor (Bdnf) and choline (B1196258) acetyltransferase (Chat) gene expression in the hippocampus. biorxiv.org These changes were linked to persistently increased levels of nuclear ERα, indicating a long-lasting role for this receptor as a transcriptional regulator of genes important for memory. biorxiv.org In developing rat hippocampus, exposure to endocrine-disrupting chemicals that interfere with estrogen signaling was shown to alter the expression of developmental control genes from the Sox and Pou families, such as Sox6, Sox11, and Pou2f2. frontiersin.org

Table 4: Examples of Hippocampal Genes Regulated by Estradiol in Animal Models
GeneFunctionEffect of EstradiolAnimal ModelReference
Ttr (Transthyretin)Transport protein, potential neuroprotective role.Robustly upregulated.Middle-aged ovariectomized rats. nih.gov
Kl (Klotho)Anti-aging and neuroprotective functions.Robustly upregulated.Middle-aged ovariectomized rats. nih.gov
Igf2 (Insulin-like Growth Factor 2)Promotes cell growth and development.Robustly upregulated.Middle-aged ovariectomized rats. nih.govfrontiersin.org
Bdnf (Brain-Derived Neurotrophic Factor)Supports survival of existing neurons and encourages growth of new neurons and synapses.Upregulated (by previous and continuous treatment).Middle-aged ovariectomized rats. biorxiv.org
Chat (Choline Acetyltransferase)Enzyme for acetylcholine (B1216132) synthesis, crucial for memory.Upregulated (by previous and continuous treatment).Middle-aged ovariectomized rats. biorxiv.org
Sox6, Sox11Transcription factors involved in neurodevelopment.Expression affected by endocrine disruptors that interfere with estrogen signaling.Developing rats. frontiersin.org
Esr1 (Estrogen Receptor Alpha)Mediates estradiol's genomic effects.Nuclear protein levels increased, leading to downstream gene regulation.Middle-aged ovariectomized rats. biorxiv.org

Modulation of Cognitive Functions (e.g., Spatial Memory)

Reproductive System Endocrinology

While traditionally considered a female hormone, estradiol plays an indispensable, though complex, role in male reproductive function, including the regulation of the hypothalamus-pituitary-testis (HPT) axis and the direct control of spermatogenesis within the testes. nih.govnih.gov The testes are a significant site of estrogen production in males, converting testosterone (B1683101) to estradiol via the enzyme aromatase, which is expressed in Leydig, Sertoli, and germ cells. nih.govmdpi.com

Estradiol is a key feedback regulator of the HPT axis. It acts at the level of the hypothalamus and pituitary to suppress the release of gonadotropins, particularly luteinizing hormone (LH). frontiersin.org This regulation is predominantly mediated by estrogen receptor alpha (ERα). frontiersin.org In animal models, the targeted disruption of ERα leads to altered gonadotropin levels and subsequent testicular abnormalities. nih.gov

Within the testis, estradiol has direct effects on spermatogenesis. Both ERα and ERβ are expressed in various testicular cells, and their balance is critical for normal function. nih.govmdpi.com Studies in hypogonadal (hpg) mice, which cannot produce gonadotropins, have shown that chronic estradiol treatment can restore spermatogenesis, indicating a direct action on the testes. frontiersin.org This restoration is mediated through ERα and is associated with an increase in follicle-stimulating hormone (FSH) and improved Sertoli cell function. frontiersin.org Estrogen signaling is crucial for the later stages of spermatogenesis, particularly for the differentiation of spermatids and the process of spermiation (the release of mature spermatozoa). mdpi.com Furthermore, estradiol is essential for the function of the efferent ductules, where it regulates fluid reabsorption to concentrate sperm before they enter the epididymis. nih.gov Disruption of this process, as seen in aromatase knockout (ArKO) mice, leads to infertility. mdpi.com

Table 5: Role of Estradiol in Male Testicular Function and Spermatogenesis
Process/Cell TypeRole of EstradiolMediating Receptor/EnzymeEvidence from Animal Models
HPT Axis RegulationSuppresses gonadotropin (LH, FSH) release via negative feedback.Estrogen Receptor Alpha (ERα)ERα knockout mice show dysregulated gonadotropin levels. frontiersin.org
SpermatogenesisEssential for the progression of germ cell development, especially in later stages.ERα, ERβChronic estradiol treatment restores spermatogenesis in hypogonadal (hpg) mice. frontiersin.org
Spermatid Differentiation/SpermiationRequired for the maturation and release of sperm from Sertoli cells.Estrogen ReceptorsDisruption of estrogen signaling in ArKO mice impairs spermiation. mdpi.com
Sertoli CellsSupports Sertoli cell function and proliferation, particularly in immature animals.ERα, ERβEstradiol treatment in hpg mice improves Sertoli cell function. frontiersin.org
Leydig CellsAromatase in Leydig cells converts androgens to estrogens, contributing to the local hormonal milieu.Aromatase (CYP19A1)Leydig cells are a major source of estrogen in mature rat testes. nih.gov
Efferent Ductule Fluid ReabsorptionCrucial for reabsorbing luminal fluid to concentrate sperm.Estrogen Receptor Alpha (ERα)Disruption of this function in ArKO mice leads to sperm dilution and infertility. nih.gov

Altered Steroidogenesis and Signaling Pathways

Estradiol is a significant modulator of steroidogenesis, the biological process of producing steroid hormones from cholesterol. In animal models, the administration or deprivation of estradiol has been shown to alter the production of other key steroid hormones. For instance, in pseudopregnant rabbits, estradiol is essential for stimulating progesterone (B1679170) synthesis in the corpora lutea. nih.gov When estradiol is withdrawn, the production of pregnenolone (B344588) and progesterone decreases significantly, suggesting a regulatory role for estradiol in the availability of cholesterol for steroid synthesis. nih.govoup.com

In bovine preovulatory follicles, estradiol appears to exert positive feedback on its own production by inhibiting the conversion of pregnenolone to progesterone, thereby promoting the androgen production necessary for its synthesis. oup.com Studies on fetal bovine ovaries have shown that while testosterone and androstenedione (B190577) can be converted to estradiol, high concentrations of estradiol can, in turn, decrease progesterone accumulation, indicating a paracrine regulatory function. bioscientifica.com

Estradiol's influence extends to intracellular signaling pathways that govern cellular processes. In Alzheimer's disease mouse models, estradiol treatment was found to upregulate Microtubule-Associated Protein 1A (MAP1A) and hemoglobin α through the activation of the MAPK/ERK and PI3K/AKT pathways, respectively. nih.gov These pathways are crucial for neuronal function and cellular survival. In breast cancer cell models, estradiol has been shown to induce cell migration by activating a complex network of signaling molecules, including c-Src, focal adhesion kinase (FAK), and the MAPK and PI3K pathways. oup.com This highlights the multifaceted nature of estradiol signaling, which can vary depending on the cellular context.

Table 1: Effects of Estradiol on Steroidogenesis and Signaling Pathways in Animal Models

Animal/Cell Model Key Findings Affected Hormones/Pathways Reference(s)
Pseudopregnant RabbitEstradiol deprivation leads to a cessation of progesterone and pregnenolone production.Progesterone, Pregnenolone nih.govoup.com
Bovine Preovulatory FolliclesEstradiol inhibits the conversion of pregnenolone to progesterone.Progesterone, Androgens oup.com
Fetal Bovine OvariesHigh estradiol concentrations decrease progesterone accumulation.Progesterone bioscientifica.com
Alzheimer's Disease Mouse ModelEstradiol upregulates MAP1A and hemoglobin α.MAPK/ERK, PI3K/AKT nih.gov
Breast Cancer CellsEstradiol stimulates cell migration.c-Src, FAK, MAPK, PI3K oup.com

Metabolic and Endocrine System Interactions

The mechanism of estradiol's effect on energy expenditure is multifaceted. It has been observed that estrogen deficiency in OVX mice leads to a reduction in physical activity and a lower metabolic rate. physiology.org Estradiol replacement can reverse these effects. Furthermore, estradiol influences brown adipose tissue (BAT) thermogenesis, a process of heat production that contributes to metabolic rate. nih.gov While the direct effects of estradiol on BAT are still under investigation, it is hypothesized that it modulates BAT metabolism. nih.gov

Studies using estradiol benzoate (B1203000) in OVX mice have shown that it can attenuate fat accumulation and alter the expression of genes involved in hepatic cholesterol and fatty acid metabolism. researchgate.net This suggests that estradiol's influence on energy expenditure is also linked to its effects on lipid metabolism.

Table 2: Estradiol's Impact on Energy Expenditure in Animal Models

Animal Model Treatment Key Outcomes Reference(s)
Ovariectomized (OVX) Mice17β-estradiolIncreased oxygen consumption and energy expenditure; prevention of diet-induced obesity. escholarship.orgacs.org
Ovariectomized (OVX) MiceEstradiol BenzoateAttenuated fat accumulation; altered hepatic gene expression for lipid metabolism. researchgate.net
Rodent Models (Systematic Review)Exogenous EstrogenEffects on body weight are likely mediated by both metabolic and appetitive mechanisms. nih.gov

Sarcopenia, the age-related loss of muscle mass and function, is exacerbated by the decline in estrogen levels during menopause. Animal models, particularly ovariectomized rodents, have been instrumental in elucidating the role of estradiol in muscle health. Ovariectomy in mature mice leads to a significant decline in skeletal muscle contractile function, which can be reversed with estradiol replacement. physiology.org This suggests that estradiol is a key ovarian hormone for maintaining muscle function.

The mechanisms by which estradiol protects against muscle wasting are complex. It has been shown to influence muscle protein turnover and mitochondrial oxidative capacity. frontiersin.org In a mouse model of cachexia (severe muscle wasting), 17β-estradiol administration prevented body weight and muscle mass loss. frontiersin.org Furthermore, estradiol appears to play a role in muscle regeneration. In mice subjected to repeated muscle injuries, estradiol deficiency blunted the recovery of strength, an effect associated with a lower number of satellite cells, which are the muscle's stem cells. nih.gov

Studies have also indicated that estradiol can enhance muscle force and prevent disuse muscle atrophy in rodents. redalyc.org The beneficial effects of estradiol on muscle function appear to be independent of physical activity levels, pointing to a direct action on the muscle tissue itself. physiology.org

Table 3: Research Findings on Estradiol and Sarcopenia in Animal Models

Animal Model Condition Effect of Estradiol/Estradiol Deficiency Reference(s)
Mature Ovariectomized MiceHormone DeficiencyEstradiol replacement reversed the decline in soleus muscle contractile function. physiology.org
Female ApcMin/+ MiceCachexia17β-estradiol administration prevented body weight and muscle mass loss. frontiersin.org
Ovariectomized MiceRepeated Muscle InjuriesEstradiol deficiency blunted strength recovery and was associated with fewer satellite cells. nih.gov
Rodent ModelsGeneralEstrogen exposure significantly enhances muscle force and prevents disuse atrophy. redalyc.org

Energy Expenditure Regulation

Sex Differences in Estradiol Actions in Preclinical Models

The physiological actions of estradiol can differ significantly between males and females, a phenomenon investigated in various preclinical models. These sex-specific effects are not limited to reproductive tissues and extend to systems like the cardiovascular and nervous systems.

In studies using human cells, estradiol exhibited sex-specific proliferative and antiproliferative effects on fibroblasts and endothelial cells. nih.gov Specifically, estradiol increased the proliferation of female (XX) cells while potently inhibiting the proliferation of male (XY) cells. nih.govresearchgate.net This was accompanied by sex-specific alterations in cellular bioenergetics, with estradiol increasing mitochondrial membrane potential in female cells. nih.govresearchgate.net

The cardiovascular system also displays sex-specific responses to estradiol. While often considered vasculoprotective, chronic exposure to 17β-estradiol in isolated human arterioles from females led to microvascular endothelial dysfunction. physiology.org The effect was even more pronounced in arterioles from biological males, causing both endothelial and smooth muscle dysfunction. physiology.org These findings highlight the complexity of estradiol's vascular effects and suggest that its impact may depend on the specific vascular bed and hormonal context.

In the context of behavioral responses to stress, research in mice with deleted estrogen receptor genes (ERα and ERβ) has revealed a differential, sex-specific involvement of these receptors in stress-mediated behaviors. frontiersin.org This indicates that the way estradiol modulates responses to stress is dependent on both the receptor subtype and the sex of the animal.

Table 4: Sex Differences in Estradiol Actions in Preclinical Research

Model System/Process Studied Key Sex-Specific Findings Reference(s)
Human Fibroblasts and Endothelial CellsCell Proliferation and BioenergeticsEstradiol increased proliferation and mitochondrial function in female (XX) cells but had inhibitory effects in male (XY) cells. nih.govresearchgate.netnih.gov
Isolated Human ArteriolesVascular FunctionChronic estradiol exposure caused microvascular endothelial dysfunction in vessels from females and more severe dysfunction in vessels from males. physiology.org
Estrogen Receptor Knockout MiceBehavioral Responses to StressEstrogen receptors ERα and ERβ are involved in stress-mediated behaviors in a sex-specific manner. frontiersin.org

Chemical Synthesis Strategies and Structural Modification Studies

Esterification of Estradiol (B170435) for Research Purposes

The esterification of estradiol is a key chemical strategy used in research to modify its properties. This process involves attaching an ester group to one of estradiol's hydroxyl groups, typically at the C17β position. The primary reason for this modification is to create a prodrug of estradiol. wikipedia.org These ester prodrugs are essentially inactive forms of the hormone that, once in the body, are converted back to the active estradiol by enzymes called esterases. wikipedia.org

This conversion process offers several advantages for research and therapeutic development. By altering the chemical structure through esterification, the lipophilicity (the ability to dissolve in fats and oils) of estradiol is increased. wikipedia.org This change in lipophilicity allows for a slower release of the hormone from the injection site, leading to a longer duration of action. wikipedia.org For example, when an estradiol ester is injected intramuscularly, it forms a depot in the muscle tissue from which it is gradually released and hydrolyzed back to estradiol. wikipedia.org

Researchers synthesize a variety of estradiol esters with different fatty acid chains to study how these modifications affect the drug's behavior in the body. For instance, estradiol monopropionate is the 17β-propionate ester of estradiol. wikipedia.org Other examples include estradiol benzoate (B1203000), cypionate, and valerate (B167501), all of which have been used in medical applications. wikipedia.org The study of these different esters helps in understanding the relationship between the chemical structure and the pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion. In human subcutaneous adipose tissue, estradiol is converted to fatty acyl esters, and these esters can act as a reservoir, being converted back to biologically active estradiol. nih.gov

The regiospecificity of esterification is also a subject of research. Studies have shown that the enzyme lecithin (B1663433):cholesterol acyltransferase (LCAT) specifically esterifies the 17β-hydroxyl group of estradiol. nih.gov This specificity is noteworthy because, in other steroids like 5-androstenediol, LCAT esterifies the 3β-hydroxyl group, and tissue acyl-coenzyme A:acyltransferase can esterify both hydroxyl groups. nih.gov Such research provides insights into enzyme specificity and the metabolic pathways of steroid hormones.

Synthesis of Estradiol Derivatives and Analogues

The synthesis of derivatives and analogues of estradiol is a broad and active area of research aimed at creating new molecules with improved therapeutic properties or to serve as tools for biological studies.

Rational Design of Receptor Modulators

The rational design of receptor modulators focuses on creating compounds that interact with estrogen receptors (ERα and ERβ) in a highly specific way. nih.govrsc.org The goal is to develop selective estrogen receptor modulators (SERMs) that can have either estrogen-like (agonist) or estrogen-blocking (antagonist) effects depending on the target tissue. nih.gov This tissue-selectivity is highly desirable for therapeutic applications.

Computational tools and bioinformatics are central to the rational design process. researchgate.net Researchers use molecular modeling to understand the interactions between a ligand and the estrogen receptor's ligand-binding domain. researchgate.net This allows for the design of novel molecules with specific structural features intended to produce a desired biological effect. For instance, the introduction of different chemical groups can influence how the ligand binds to the receptor and whether it activates or inhibits the receptor's function. nih.gov The development of ligands that are selective for either ERα or ERβ is a key objective in this field. nih.gov

Development of Enzyme Inhibitors (e.g., 17β-HSD1 Inhibitors)

A significant area of research is the development of estradiol derivatives that can inhibit specific enzymes involved in estrogen metabolism. A major target is 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which converts the less potent estrone (B1671321) into the highly active estradiol. nih.govbenthamscience.com Inhibiting this enzyme is a promising strategy for treating estrogen-dependent diseases like breast cancer. acs.org

The design of these inhibitors involves modifying the estradiol structure to create molecules that bind to the enzyme's active site, blocking its function. cdnsciencepub.com For example, researchers have synthesized estradiol-lactone derivatives and other modified steroids that have shown inhibitory activity against 17β-HSD1. nih.govbenthamscience.com Some of these derivatives have been found to not only inhibit the enzyme but also to have anti-estrogenic effects on cancer cells. benthamscience.com The synthesis of these complex molecules often requires multiple steps and careful chemical strategies to achieve the desired structure and biological activity. cdnsciencepub.combenthamscience.com

Table 1: Examples of Estradiol Derivatives as 17β-HSD1 Inhibitors

Derivative TypeKey Structural ModificationObserved EffectReference
Lactonic-estradiol derivativesFused γ-lactone ringInhibition of 17β-HSD1 nih.gov
Estradiol-adenosine hybridsReplacement of adenosine (B11128) with a benzene (B151609) derivativeInhibition of 17β-HSD1 cdnsciencepub.com
Estradiol-core derivatives with fused γ-lactoneModified estradiol core with a fused γ-lactoneDual action: 17β-HSD1 inhibition and antiestrogenic effect benthamscience.com
3-Substituted-16β-(m-carbamoylbenzyl)-estradiol derivativesSubstitution at the C3 positionPotent and nonestrogenic inhibition of 17β-HSD1 acs.org
Furanic-estradiol derivativesIntroduction of a furan (B31954) ringInhibition of 17β-HSD1 benthamscience.com

Innovative Synthetic Methodologies

Modern synthetic chemistry has provided new tools to create estradiol derivatives more efficiently and with greater precision.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable technique in the preparation of estradiol derivatives. mdpi.comdoi.org This method uses microwave energy to heat reactions, which can dramatically reduce reaction times from hours to minutes. mdpi.comdoi.org In addition to speed, microwave-assisted synthesis often leads to higher yields and cleaner reactions compared to conventional heating methods. doi.org This has been demonstrated in the synthesis of various heterocyclic estradiol derivatives and in the preparation of precursors for 17β-HSD1 inhibitors. mdpi.comdoi.orgmdpi.com The efficiency of this technique makes it particularly useful for creating libraries of compounds for biological screening. core.ac.uk

Click Chemistry Approaches

"Click chemistry" refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.govdntb.gov.ua The most common click reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been successfully used to create complex estradiol derivatives. nih.govmdpi.com This approach allows for the modular assembly of molecules, where an estradiol unit with an alkyne or azide (B81097) group can be "clicked" together with another molecule containing the complementary functional group. nih.govmdpi.comresearchgate.net This has been used to attach fluorescent tags for imaging studies or to link estradiol to other pharmacologically active molecules. consensus.app The resulting triazole ring formed by the click reaction is stable and can serve as a simple linker or be an integral part of the new molecule's structure. nih.gov

Future Directions and Emerging Research Avenues in Estradiol Monopropionate Research

Elucidation of Novel Signaling Pathways

While the general signaling mechanisms of estradiol (B170435) are well-documented, the specific pathways preferentially activated by estradiol monopropionate remain an area ripe for investigation. Estradiol is known to exert its effects through both classical and non-classical signaling pathways. nih.gov The classical, or genomic, pathway involves estradiol binding to nuclear estrogen receptors (ERα and ERβ), which then act as transcription factors to regulate gene expression. frontiersin.orgresearchgate.net However, rapid, non-genomic signaling initiated at the cell membrane is also a critical component of estrogen action. frontiersin.orgresearchgate.net

Future research must focus on whether this compound exhibits a distinct affinity for specific receptor isoforms or membrane-associated estrogen receptors, such as the G protein-coupled estrogen receptor (GPER). mdpi.com Studies have shown that estradiol can modulate various downstream cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. researchgate.netmdpi.com A key objective will be to determine how this compound specifically engages these pathways in different target tissues. For instance, research on estradiol has demonstrated its ability to activate MAPK and PI3K/Akt signaling, which plays a role in cellular processes like proliferation and survival. mdpi.com Investigating these pathways in the context of this compound could reveal unique therapeutic potentials or different cellular responses compared to other estrogen esters.

The interaction of estrogen receptors with other signaling molecules, such as metabotropic glutamate (B1630785) receptors (mGluRs) in the brain, represents another frontier. frontiersin.org Elucidating these complex interactions could provide significant insights into the specific neurological effects of this compound.

Advanced Animal Model Development

To accurately study the in-vivo effects of this compound, the development of advanced and specific animal models is essential. While general models of estrogen action exist, such as ovariectomized rodents to simulate menopause, future research requires more refined approaches. frontiersin.org Genetically engineered animal models, including knockout, knockin, and transgenic mice and rats, offer powerful tools to dissect the specific roles of receptors and signaling molecules in mediating the effects of this compound. cyagen.com

For example, creating knockout mice that lack specific estrogen receptors (ERα, ERβ) or key signaling proteins could clarify which pathways are essential for the action of this compound. cyagen.comnih.gov Furthermore, "humanized" animal models, where a mouse or rat gene is replaced with its human equivalent, could provide more translatable data for clinical applications. cyagen.com

Recent animal model research in related areas, such as gender-affirming hormone therapy and Alzheimer's disease, has utilized various estradiol esters to study hormonal effects on physiology and pathology. mdpi.comnih.gov Models used to study polycystic ovary syndrome (PCOS) have involved induction with compounds like testosterone (B1683101) propionate (B1217596) and estradiol valerate (B167501) to understand the resulting hormonal and metabolic disruptions. openveterinaryjournal.com Building on these methodologies, researchers can design models specifically to test the long-term effects and tissue-selectivity of this compound. These advanced models would be invaluable for exploring its impact on bone density, cardiovascular health, and neurological function, moving beyond the broader effects observed with estradiol itself. frontiersin.orgfrontiersin.org

Integration of Multi-Omics Data for Systems-Level Understanding

To achieve a holistic understanding of this compound's biological impact, future research must integrate multiple layers of biological data through a "multi-omics" approach. nih.govnih.gov This strategy combines data from genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles) to construct a comprehensive picture of cellular and organismal responses. nih.govresearchgate.net

By applying multi-omics technologies, researchers can move beyond single-pathway analysis to see how this compound influences entire networks of genes, proteins, and metabolites. mixomics.org For instance, transcriptome analysis (e.g., RNA-Seq) can reveal which genes are turned on or off in response to the compound, while proteomics can identify the resulting changes in protein levels and post-translational modifications. nih.gov Metabolomics can then connect these changes to functional outcomes by measuring shifts in cellular metabolism.

The integration of these diverse datasets requires sophisticated computational and statistical methods to identify key molecular drivers and build predictive models of the compound's effects. nih.govgithub.io This systems-level approach can help in identifying novel biomarkers of response and in understanding the complex interplay between different biological layers that dictate the ultimate physiological effect of this compound. nih.govmixomics.org Such a comprehensive analysis is crucial for understanding its tissue-specific actions and for the development of more targeted therapeutic strategies.

Research Findings Summary

Research AreaKey Findings & Future GoalsRelevant Compounds
Signaling Pathways Estradiol is known to activate MAPK and PI3K/Akt pathways via nuclear and membrane receptors (ERα, ERβ, GPER). researchgate.netmdpi.com Future work should define the specific affinity and activation profile of this compound for these pathways.Estradiol, G-15, GW6471, T0070907, ICI 182,780
Animal Models Ovariectomized rodents are common for studying estrogen deficiency. frontiersin.org Genetically modified models (knockout/knockin) are needed to dissect the specific in-vivo mechanisms of this compound. cyagen.com Models for PCOS have used Testosterone Propionate and Estradiol Valerate. openveterinaryjournal.comTestosterone Propionate, Estradiol Valerate, 17β-estradiol
Multi-Omics Integration Integrative analysis of genomics, transcriptomics, proteomics, and metabolomics provides a holistic view of a compound's effect. nih.govnih.gov This approach should be applied to this compound to create a comprehensive map of its molecular and metabolic influence.Not Applicable

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Estradiol Monopropionate?

Synthesis of this compound typically involves esterification of estradiol with propionic anhydride under controlled conditions. Purification steps should include column chromatography or HPLC to isolate the compound, followed by characterization via nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation . For reproducibility, document solvent systems, reaction temperatures, and purification yields in detail, adhering to guidelines for reporting synthetic protocols in supplementary materials .

Q. How can researchers design robust assays to evaluate the estrogenic activity of this compound in vitro?

Use estrogen receptor (ER)-positive cell lines (e.g., MCF-7) with luciferase reporter assays to measure ER activation. Include controls for non-specific binding (e.g., tamoxifen as an antagonist) and normalize results to baseline estradiol activity. Ensure dose-response curves cover a physiologically relevant range (0.1 nM–10 µM) and account for solvent effects (e.g., DMSO concentrations ≤0.1%) . Statistical analysis should include EC₅₀ calculations and ANOVA for inter-group comparisons .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Validate methods for sensitivity (limit of quantification ≤1 ng/mL), specificity (no cross-reactivity with endogenous estradiol), and precision (CV <15%). Include internal standards (e.g., deuterated estradiol) to correct for matrix effects . Detailed protocols should align with FDA bioanalytical guidelines for hormone assays .

Advanced Research Questions

Q. How can researchers address contradictory findings in studies on this compound’s receptor selectivity?

Contradictions often arise from variations in assay conditions (e.g., cell type, incubation time). Conduct competitive binding assays with recombinant ER subtypes (ERα vs. ERβ) under standardized conditions. Use statistical models like Schild analysis to compare binding affinities (Kd values) and assess whether differences are biologically significant (p<0.05 with Bonferroni correction) . Transparently report all experimental variables (e.g., buffer pH, temperature) to enable cross-study comparisons .

Q. What strategies are effective for resolving discrepancies in pharmacokinetic data across species?

Employ physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolic enzymes (e.g., CYP3A4 in humans vs. CYP3A12 in dogs). Validate models using radiolabeled this compound in vivo studies, measuring plasma half-life and tissue distribution. Cross-reference findings with existing data on estradiol esters to identify conserved metabolic pathways . Publish raw data and model parameters in open-access repositories to facilitate meta-analyses .

Q. How should researchers design studies to investigate this compound’s effects on non-classical estrogen signaling pathways?

Combine transcriptomic (RNA-seq) and proteomic (SILAC) approaches to map signaling cascades. Use CRISPR-Cas9 knockouts of membrane-bound ERs (e.g., GPER1) to isolate pathway-specific effects. For longitudinal studies, apply mixed-effects models to handle repeated measurements and adjust for covariates like hormonal fluctuations . Ensure ethical approval for animal/human studies, including justification for sample sizes based on power analysis .

Q. What methodologies are recommended for analyzing this compound’s stability under varying storage conditions?

Conduct accelerated stability studies at elevated temperatures (40°C) and humidity (75% RH) over 6–12 months. Monitor degradation products via LC-MS and quantify active ingredient loss using validated calibration curves. Compare results with ICH Q1A guidelines to establish shelf-life recommendations. For light sensitivity, use amber glass vials and UV-vis spectroscopy to detect photodegradation .

Q. How can researchers ethically incorporate human subjects into studies on this compound’s therapeutic applications?

Adhere to Declaration of Helsinki principles: obtain informed consent, disclose potential risks (e.g., thromboembolism), and ensure IRB approval. Use stratified randomization to balance demographic variables (age, BMI) in clinical cohorts. For biomarker analysis, anonymize samples and store them in biobanks with controlled access . Publish trial protocols in registries (e.g., ClinicalTrials.gov ) to enhance transparency .

Methodological Best Practices

  • Data Reporting : Follow CONSORT guidelines for clinical trials and ARRIVE for animal studies. Include raw datasets, statistical code, and instrument calibration records in supplementary materials .
  • Ethical Compliance : Document adherence to institutional guidelines for chemical safety (e.g., OSHA standards for handling hormonal compounds) .
  • Reproducibility : Use commercial reference standards (e.g., USP-grade this compound) and detail batch numbers in methods sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.